molecular formula C7H9NO5S B1439022 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid CAS No. 1087784-71-1

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Cat. No.: B1439022
CAS No.: 1087784-71-1
M. Wt: 219.22 g/mol
InChI Key: YPWRJNLSEWKOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO5S and its molecular weight is 219.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWRJNLSEWKOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its structural motif, featuring a substituted furan ring with both a carboxylic acid and a sulfonamide group, makes it a compelling scaffold for the design of novel therapeutic agents. Furan-based structures are known pharmacophores in a variety of drugs, and the incorporation of a sulfonamide moiety can impart a range of pharmacological activities, including diuretic and antibacterial properties.[1][2] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this target molecule, designed for researchers, scientists, and professionals in the field of drug development. The synthesis is presented in a logical sequence, with detailed experimental protocols and an in-depth discussion of the chemical principles underpinning each transformation.

Strategic Overview of the Synthesis

The synthesis of this compound can be logically approached in a three-stage process. This strategy focuses on the initial construction of the core furan scaffold, followed by the crucial introduction of the sulfamoyl group, and culminating in the final modification to yield the target carboxylic acid.

G cluster_0 Stage 1: Furan Ring Synthesis cluster_1 Stage 2: Sulfamoylation cluster_2 Stage 3: Hydrolysis A Ethyl Acetoacetate C Ethyl 2,5-dimethylfuran-3-carboxylate A->C NaOEt, EtOH B α-Chloroacetone B->C D Ethyl 2,5-dimethyl-4-chlorosulfonylfuran-3-carboxylate C->D ClSO3H E Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate D->E aq. NH3 F This compound E->F NaOH, H2O/EtOH

Figure 1: Overall synthetic strategy.

Stage 1: Synthesis of the 2,5-Dimethylfuran-3-carboxylate Core

The initial and foundational step of this synthesis is the construction of the 2,5-dimethylfuran-3-carboxylate ring system. For this, the Fiesselmann furan synthesis offers a robust and well-established method. This reaction involves the condensation of an α-haloketone with a β-ketoester in the presence of a base.

Causality of Experimental Choices:

  • Reactants: Ethyl acetoacetate serves as the β-ketoester, providing the carbon backbone for the C3 and C4 positions of the furan ring, along with the ester functionality. α-Chloroacetone is the chosen α-haloketone, which will form the C2 and C5 positions of the furan ring, complete with the methyl substituents.

  • Base: Sodium ethoxide is employed as the base to deprotonate the active methylene group of ethyl acetoacetate, generating the nucleophilic enolate necessary for the initial alkylation reaction.

  • Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and the sodium ethoxide base.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with absolute ethanol (200 mL).

  • Base Preparation: Sodium metal (11.5 g, 0.5 mol) is added portion-wise to the ethanol with stirring. The flask should be cooled in an ice bath to manage the exothermic reaction.

  • Addition of Ethyl Acetoacetate: Once all the sodium has reacted to form sodium ethoxide, the solution is cooled to 0-5 °C. Ethyl acetoacetate (65 g, 0.5 mol) is then added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Alkylation: After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C. α-Chloroacetone (46.3 g, 0.5 mol) is then added dropwise, ensuring the temperature does not exceed 10 °C.

  • Cyclization: The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the precipitated sodium chloride is removed by filtration. The ethanol is removed from the filtrate under reduced pressure. The resulting residue is dissolved in diethyl ether (250 mL) and washed with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation to afford ethyl 2,5-dimethylfuran-3-carboxylate as a colorless oil.

Parameter Value
Typical Yield 75-85%
Boiling Point 110-112 °C at 15 mmHg
Appearance Colorless to pale yellow oil
Key Spectroscopic Data ¹H NMR consistent with the structure.

Stage 2: Introduction of the Sulfamoyl Group via Electrophilic Sulfonylation

This stage is the most critical and chemically nuanced part of the synthesis. It involves an electrophilic aromatic substitution on the electron-rich furan ring. The directing effects of the substituents on the furan ring are paramount in determining the regiochemical outcome of this reaction.

Mechanistic Considerations and Regioselectivity:

The furan ring is inherently activated towards electrophilic attack. The positions ortho to the oxygen atom (C2 and C5) are the most nucleophilic.[3] However, in our substrate, these positions are blocked by methyl groups. The remaining unsubstituted position is C4. The substituents at C2, C3, and C5 collectively influence the reactivity of the C4 position.

  • -CH₃ groups (at C2 and C5): These are electron-donating groups and activate the furan ring towards electrophilic substitution.

  • -COOEt group (at C3): This is an electron-withdrawing group and deactivates the ring. It directs incoming electrophiles to the meta position, which in this case is the C4 position.[2]

The combined electronic effects of the activating methyl groups and the meta-directing ester group synergistically favor the electrophilic attack at the C4 position.

G cluster_0 cluster_1 Ethyl 2,5-dimethylfuran-3-carboxylate cluster_2 cluster_3 Predicted Site of Electrophilic Attack A Directing Effects on the Furan Ring B A->B C C2-CH3: Activating, o,p-directing B->C D C5-CH3: Activating, o,p-directing B->D E C3-COOEt: Deactivating, m-directing B->E F C4 Position C->F D->F E->F

Figure 2: Rationale for regioselective sulfonation.

The chosen reagent for this transformation is chlorosulfonic acid (ClSO₃H). It is a powerful electrophilic sulfonating agent that will react with the furan ring to introduce a chlorosulfonyl group (-SO₂Cl). This intermediate is then readily converted to the sulfonamide by reaction with ammonia.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate
  • Chlorosulfonation:

    • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with ethyl 2,5-dimethylfuran-3-carboxylate (36.4 g, 0.2 mol) dissolved in dry dichloromethane (200 mL).

    • Reagent Addition: The solution is cooled to -10 °C in an ice-salt bath. Chlorosulfonic acid (25.6 g, 0.22 mol) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below -5 °C. The reaction is highly exothermic and generates HCl gas.

    • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at -10 °C for an additional 2 hours. The progress of the reaction can be monitored by quenching a small aliquot with water and analyzing by TLC.

  • Amination:

    • Quenching: The reaction mixture containing the intermediate ethyl 2,5-dimethyl-4-chlorosulfonylfuran-3-carboxylate is carefully and slowly poured onto crushed ice (500 g) with vigorous stirring.

    • Ammonia Addition: The resulting mixture is then neutralized and made basic by the slow addition of concentrated aqueous ammonia (approx. 100 mL), keeping the temperature below 10 °C with external cooling. The pH should be adjusted to ~9-10.

    • Product Formation: The mixture is stirred for 1 hour at room temperature to complete the formation of the sulfonamide.

    • Isolation: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

    • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from an ethanol/water mixture to yield ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate as a white solid.[4]

Parameter Value
Typical Yield 60-70% (over two steps)
Appearance White crystalline solid
Key Spectroscopic Data ¹H NMR showing the presence of the -SO₂NH₂ protons.

Stage 3: Hydrolysis to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction carried out under basic conditions.

Causality of Experimental Choices:

  • Base: Sodium hydroxide is a strong base that effectively hydrolyzes the ester.

  • Solvent System: A mixture of ethanol and water is used to ensure the solubility of both the organic ester and the aqueous sodium hydroxide.

  • Acidification: Hydrochloric acid is used to protonate the carboxylate salt formed during the saponification, leading to the precipitation of the final product.

Experimental Protocol: Synthesis of this compound
  • Saponification:

    • Reaction Setup: A round-bottom flask is charged with ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate (24.7 g, 0.1 mol), ethanol (100 mL), and a solution of sodium hydroxide (8 g, 0.2 mol) in water (50 mL).

    • Heating: The mixture is heated to reflux with stirring for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Solvent Removal: The ethanol is removed under reduced pressure.

    • Acidification: The remaining aqueous solution is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid.

    • Precipitation and Isolation: The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Parameter Value
Typical Yield >90%
Appearance White to off-white solid
Key Spectroscopic Data Disappearance of the ethyl ester signals in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal.

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The synthesis is based on well-established and high-yielding reactions, making it suitable for laboratory-scale production. The key to the successful synthesis lies in the understanding and control of the regioselective electrophilic sulfonation of the furan ring. This guide, with its detailed protocols and mechanistic rationale, serves as a valuable resource for researchers engaged in the synthesis of novel furan-based compounds for drug discovery and development.

References

  • PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS.
  • Furan synthesis. Organic Chemistry Portal. [Link]

  • The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • Why does the electrophilic substitution of furan happen at 2 and 5 positions? Quora. [Link]

  • The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate.
  • Synthetic studies on diuretics. 5-(3,3-N,S-substituted-2-propenoyl)-2,3-dihydro-2-benzo[b]furancarboxylic acids. PubMed. [Link]

  • Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate. PubChem. [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intersection of furan chemistry with sulfonamide pharmacophores has yielded molecules of significant interest in medicinal chemistry. This guide focuses on a specific, yet underexplored member of this class: 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid . While direct literature on this compound is sparse, this document, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview by integrating established synthetic methodologies for related furan derivatives with the known biological relevance of sulfamoyl-containing heteroaromatics. We will explore its fundamental molecular characteristics, propose a logical synthetic pathway, and discuss its potential applications in drug discovery, thereby providing a foundational resource for researchers in this field.

Core Molecular Attributes

The foundational step in understanding any novel compound is to establish its basic molecular and physical properties. For this compound, these have been determined as follows:

PropertyValueSource
Molecular Formula C₇H₉NO₅S[1]
Molecular Weight 219.22 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1087784-71-1[1]

These fundamental data are critical for accurate experimental design, from calculating molar equivalents in synthesis to preparing solutions for biological assays.

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary stages:

  • Sulfonylation of the Furan Ring: Introduction of the sulfonyl chloride group onto the furan scaffold.

  • Amination of the Sulfonyl Chloride: Conversion of the sulfonyl chloride to the desired sulfamoyl group.

Step 1: Synthesis of 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid

The introduction of a sulfonyl group onto an aromatic ring is a classic electrophilic aromatic substitution reaction.

Protocol:

  • To a solution of 2,5-dimethyl-3-furoic acid (1 equivalent) in a suitable inert solvent such as dichloromethane, add chlorosulfonic acid (a slight excess, e.g., 1.1 equivalents) dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, the reaction is carefully quenched by pouring it over ice.

  • The product, 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid, can then be extracted with an organic solvent and purified.

Causality of Experimental Choices:

  • Chlorosulfonic acid is a powerful sulfonating agent, ideal for this transformation.

  • The use of an inert solvent and low temperature is crucial to prevent degradation of the starting material and to manage the reactivity of the sulfonating agent.

Step 2: Synthesis of this compound

The newly formed sulfonyl chloride is a reactive intermediate that can be readily converted to the corresponding sulfonamide.

Protocol:

  • The purified 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid (1 equivalent) is dissolved in a suitable solvent like tetrahydrofuran.

  • The solution is cooled in an ice bath, and an excess of aqueous ammonia is added dropwise.

  • The reaction mixture is stirred at room temperature until the starting material is consumed.

  • The product, this compound, can be isolated by acidification of the reaction mixture, followed by extraction and purification.

Causality of Experimental Choices:

  • Excess ammonia is used to ensure complete conversion of the sulfonyl chloride and to neutralize the HCl byproduct.

  • Acidification in the workup step is necessary to protonate the carboxylic acid, facilitating its extraction into an organic solvent.

Synthesis_Workflow Start 2,5-Dimethyl-3-furoic acid Step1 Sulfonylation with Chlorosulfonic Acid Start->Step1 Intermediate 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid Step1->Intermediate Step2 Amination with Aqueous Ammonia Intermediate->Step2 End This compound Step2->End

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties and Structural Insights

The chemical properties of this compound are dictated by its constituent functional groups: the furan ring, the carboxylic acid, and the sulfamoyl group.

  • Acidity: The carboxylic acid moiety is the primary acidic center of the molecule. The electron-withdrawing nature of the adjacent sulfamoyl group is expected to increase the acidity of the carboxylic acid compared to the parent 2,5-dimethyl-3-furoic acid. The sulfamoyl group itself has acidic protons, which can participate in hydrogen bonding.

  • Solubility: The presence of both a carboxylic acid and a sulfamoyl group suggests that the compound will have some solubility in polar protic solvents and aqueous basic solutions.

  • Reactivity: The furan ring is susceptible to electrophilic attack, though the electron-withdrawing substituents will deactivate it to some extent. The carboxylic acid can undergo esterification and amidation reactions, while the sulfamoyl group can be further functionalized.

Potential Applications in Drug Development

The structural motifs present in this compound suggest several promising avenues for drug discovery and development.

Rationale as a Bioactive Scaffold
  • Furan Core: The furan ring is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.

  • Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore, most famously found in sulfa drugs, the first class of synthetic antibiotics.[2] It is also a key component in diuretics, anticonvulsants, and anti-inflammatory drugs. Furan-containing sulfonamides have shown potential as carbonic anhydrase inhibitors and antimicrobial agents.[3]

  • Carboxylic Acid Group: The carboxylic acid functional group can be a crucial part of a pharmacophore, often involved in key binding interactions with biological targets.[4] However, it can also present challenges in terms of metabolic stability and membrane permeability.[4] The sulfamoyl group in the target molecule can be considered a bioisostere of a carboxylic acid, potentially offering an alternative binding motif with different physicochemical properties.

Potential Therapeutic Targets

Given its structure, this compound and its derivatives could be investigated for a variety of therapeutic applications:

  • Antimicrobial Agents: The combination of the furan ring and the sulfonamide group suggests potential antibacterial and antifungal activity.[5]

  • Enzyme Inhibitors: Sulfonamides are known to inhibit a variety of enzymes. For instance, sulfamoyl heteroarylcarboxylic acids have been identified as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics.[6]

  • Anticancer Agents: Certain furan and sulfonamide derivatives have demonstrated cytotoxic effects against cancer cell lines.

Logical_Relationships cluster_Structure Structural Features cluster_Properties Inferred Properties cluster_Applications Potential Applications Furan Furan Ring Bioactivity Potential Biological Activity Furan->Bioactivity Sulfamoyl Sulfamoyl Group Sulfamoyl->Bioactivity CarboxylicAcid Carboxylic Acid Physicochem Physicochemical Profile CarboxylicAcid->Physicochem Antimicrobial Antimicrobial Bioactivity->Antimicrobial EnzymeInhibitor Enzyme Inhibition Bioactivity->EnzymeInhibitor Anticancer Anticancer Bioactivity->Anticancer

Caption: Interplay of structure, properties, and applications.

Future Directions and Conclusion

This compound represents a molecule of significant, yet largely untapped, potential. This guide has provided its core molecular attributes and a plausible synthetic route, offering a starting point for its chemical synthesis and subsequent investigation. The confluence of the furan, carboxylic acid, and sulfamoyl moieties within a single, relatively small molecule makes it an attractive scaffold for the development of novel therapeutic agents.

Future research should focus on the validation of the proposed synthetic pathway, followed by a thorough characterization of the compound's physicochemical properties. Subsequently, a broad biological screening against various targets, particularly bacterial, fungal, and cancer cell lines, would be a logical next step to uncover its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation drugs based on this promising furan-sulfonamide scaffold.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Kondo, H., et al. (2020). Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. mBio, 11(2), e03144-19. [Link]

  • Molecules. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 27(23), 8255. [Link]

  • Preprints.org. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, outlines detailed experimental protocols for its determination, and offers insights into the interpretation of solubility data. In the absence of extensive empirical data in public literature, this guide establishes a foundational framework for approaching the solubility assessment of this compound.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a compound like this compound, understanding its solubility profile in a range of organic solvents is paramount for various stages of drug development, including formulation, purification, and the design of analytical methods. This guide provides a detailed exploration of the factors governing the solubility of this specific molecule and a practical approach to its experimental determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. This compound possesses a unique combination of functional groups that dictate its interactions with different solvents.

Molecular Structure:

Caption: Molecular structure of this compound.

This molecule comprises a central furan ring, which is an aromatic heterocycle, substituted with two methyl groups, a carboxylic acid group, and a sulfonamide group.

  • Furan Ring: The furan ring itself is a polar aromatic system due to the presence of the oxygen heteroatom.

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly enhances solubility in polar protic solvents.

  • Sulfonamide (-SO₂NH₂): The sulfonamide group is also polar and can participate in hydrogen bonding. Sulfonamides are known to have both acidic and basic properties, which can influence their solubility in response to pH changes[1].

  • Methyl Groups (-CH₃): These are nonpolar, hydrophobic groups that will tend to decrease solubility in polar solvents and increase it in nonpolar solvents.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, computational models provide valuable estimates of its physicochemical properties.

PropertyPredicted ValueSource
Molecular FormulaC₇H₉NO₅SAmerican Elements
Molecular Weight219.22 g/mol American Elements
AppearancePowderAmerican Elements
IUPAC NameThis compoundAmerican Elements

Theoretical Solubility Profile in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of both the solute and the solvent determines the extent of dissolution.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. Due to the presence of the carboxylic acid and sulfonamide groups, this compound is expected to exhibit moderate to good solubility in these solvents. The acidic nature of the carboxylic acid and the sulfonamide group will likely lead to increased solubility in alkaline aqueous solutions through salt formation[1].

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents are polar but do not have hydrogen-donating capabilities. The polarity of the furan ring, carboxylic acid, and sulfonamide groups should allow for favorable dipole-dipole interactions, suggesting potential solubility in these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): The presence of multiple polar functional groups suggests that the solubility of this compound in nonpolar solvents will be limited. The nonpolar methyl groups may contribute slightly to solubility in these solvents, but the overall polarity of the molecule will likely dominate.

Experimental Protocol for Solubility Determination

A standardized and rigorous experimental protocol is essential for obtaining reliable solubility data. The following outlines a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

Sources

The Architect's Guide to a Foundational Heterocycle: Historical Synthesis of Furan-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Professionals in Drug Development

Abstract

The furan-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry and materials science, lending its unique electronic and structural properties to a diverse array of functional molecules. While modern synthetic chemistry offers sophisticated routes to this valuable building block, a deep understanding of the historical methods of its creation provides not only a rich chemical context but also foundational knowledge applicable to contemporary synthetic challenges. This technical guide provides a comprehensive exploration of the seminal, historical methods for the synthesis of furan-3-carboxylic acids. We will delve into the mechanistic underpinnings of these classic transformations, providing detailed experimental protocols and highlighting the ingenuity of early organic chemists in constructing this essential heterocyclic core.

Introduction: The Strategic Importance of the Furan-3-Carboxylic Acid Moiety

The furan ring, an oxygen-containing five-membered aromatic heterocycle, is a cornerstone of organic chemistry.[1] Its derivatives are ubiquitous in natural products, pharmaceuticals, and agrochemicals. The placement of a carboxylic acid group at the 3-position of the furan ring introduces a key functional handle for further molecular elaboration, influencing the molecule's polarity, acidity, and ability to participate in hydrogen bonding and other non-covalent interactions. This strategic positioning, however, presents a synthetic challenge compared to the more readily accessible 2-substituted furans, often requiring specialized synthetic strategies.[1] A journey through the historical synthesis of furan-3-carboxylic acids reveals the evolution of synthetic organic chemistry and provides a robust toolkit of reactions that remain relevant today.

Pillar 1: The Feist-Benary Synthesis - A Cornerstone of Furan Construction

One of the most enduring and versatile methods for the construction of the furan nucleus is the Feist-Benary synthesis, first reported independently by Franz Feist and Erich Benary in the early 20th century.[2][3] This powerful reaction constructs the furan ring through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[2]

Mechanistic Rationale

The elegance of the Feist-Benary synthesis lies in its sequential bond formation, driven by the inherent reactivity of the starting materials. The currently accepted mechanism proceeds through the following key steps:

  • Enolate Formation: A base, typically a mild one like pyridine or ammonia to prevent hydrolysis of ester groups, deprotonates the active methylene group of the β-dicarbonyl compound to form a nucleophilic enolate.[4]

  • Nucleophilic Attack: The enolate then attacks the electrophilic carbon of the α-halo ketone in an SN2 fashion, displacing the halide and forming a 1,4-dicarbonyl intermediate.

  • Intramolecular Cyclization and Dehydration: The intermediate 1,4-dicarbonyl compound then undergoes an intramolecular aldol-type condensation, where one of the carbonyl oxygens attacks the other carbonyl carbon, followed by dehydration to yield the aromatic furan ring.[5]

Feist_Benary_Mechanism

Application to Furan-3-Carboxylic Acid Synthesis

The true power of the Feist-Benary synthesis for our target molecule becomes apparent when ethyl acetoacetate is employed as the β-dicarbonyl component. This readily available starting material directly installs the desired carboxylate functionality at the 3-position of the resulting furan.

Table 1: Key Parameters in the Feist-Benary Synthesis of Furan-3-Carboxylates [4]

ParameterDescriptionField-Proven Insights
α-Halo Ketone Provides the C2 and C5 carbons of the furan ring.Chloroacetone and bromoacetone are common choices. Reactivity follows the trend I > Br > Cl.
β-Dicarbonyl Ethyl acetoacetate is the classic choice for furan-3-carboxylates.Other β-ketoesters can be used to introduce different ester groups.
Base Pyridine or ammonia are historically used.Milder bases are crucial to prevent saponification of the ester group.
Solvent Typically alcoholic solvents like ethanol.Aprotic solvents like DMF can also be employed.
Temperature Often requires heating to drive the reaction to completion.Reaction times can be long, and optimization may be necessary.
Illustrative Experimental Protocol: Synthesis of Ethyl 2,4-dimethylfuran-3-carboxylate

This protocol is a representative example of the Feist-Benary synthesis applied to the preparation of a furan-3-carboxylate derivative.

Materials:

  • Ethyl acetoacetate

  • Chloroacetone

  • Pyridine

  • Ethanol

Procedure:

  • To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add pyridine (1.1 equivalents).

  • Slowly add chloroacetone (1 equivalent) to the mixture with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with dilute acid to remove pyridine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the ethyl 2,4-dimethylfuran-3-carboxylate.

Pillar 2: The Paal-Knorr Synthesis - Cyclization of 1,4-Dicarbonyls

Another foundational method in furan synthesis is the Paal-Knorr synthesis, reported in 1884.[6][7] This acid-catalyzed reaction transforms a 1,4-dicarbonyl compound into a furan through intramolecular cyclization and dehydration.[8] While conceptually straightforward, the utility of this method for synthesizing furan-3-carboxylic acids hinges on the accessibility of the appropriately substituted 1,4-dicarbonyl precursor.

Mechanistic Rationale

The Paal-Knorr furan synthesis is a classic example of an acid-catalyzed cyclization-dehydration reaction. The mechanism involves:

  • Protonation and Enolization: One of the carbonyl groups is protonated by the acid catalyst, increasing its electrophilicity. The other carbonyl group tautomerizes to its enol form.

  • Intramolecular Attack: The nucleophilic enol attacks the protonated carbonyl, forming a five-membered cyclic hemiacetal.[5]

  • Dehydration: The hemiacetal is then dehydrated under the acidic conditions to form the aromatic furan ring.

Paal_Knorr_Mechanism

Application to Furan-3-Carboxylic Acid Synthesis

The synthesis of a furan-3-carboxylic acid via the Paal-Knorr reaction requires a 1,4-dicarbonyl compound that already contains the necessary carboxyl or ester functionality at the appropriate position. The preparation of these precursors can sometimes be more challenging than the cyclization step itself.

Table 2: Considerations for the Paal-Knorr Synthesis of Furan-3-Carboxylic Acids

AspectDescriptionField-Proven Insights
1,4-Dicarbonyl Precursor Must contain a latent or protected carboxylic acid/ester at the C2 or C3 position of the dicarbonyl chain.The synthesis of these precursors is often the rate-limiting step of the overall sequence.
Acid Catalyst Strong protic acids (H₂SO₄, HCl) or Lewis acids can be used.The choice of acid can influence the yield and side product formation.
Reaction Conditions Typically requires heating to facilitate dehydration.Anhydrous conditions are often preferred to prevent side reactions.

Pillar 3: Alternative and Historical Approaches

Beyond the two major named reactions, other historical methods have contributed to the synthesis of furan-3-carboxylic acids, often through the transformation of other furan derivatives or from acyclic precursors.

From Dihydrofuran Precursors

A more modern, yet conceptually related, approach involves the aromatization of a pre-formed dihydrofuran ring. For instance, furan-3-carboxylic acid can be conveniently synthesized from 4-trichloroacetyl-2,3-dihydrofuran. This method involves the aromatization of the dihydrofuran ring, followed by nucleophilic displacement of the trichloromethyl group by hydroxide.[1] This highlights a strategy of building the core ring first and then installing the desired functionality.

From Biomass-Derived Precursors: The Case of Mucic Acid

Historically, many simple furan derivatives were first obtained from natural sources. For example, 2-furoic acid was first prepared by the dry distillation of mucic acid.[9] While this process primarily yields the 2-substituted isomer, it underscores the early efforts to utilize biomass as a chemical feedstock. The selective synthesis of furan-3-carboxylic acid from such precursors remains a more complex challenge.

Conclusion: A Legacy of Synthesis and a Future of Innovation

The historical methods for the synthesis of furan-3-carboxylic acids, particularly the Feist-Benary and Paal-Knorr reactions, represent fundamental pillars of heterocyclic chemistry. They not only provide reliable and often scalable routes to this important scaffold but also offer invaluable lessons in reaction design and mechanistic thinking. For today's researchers in drug discovery and materials science, a thorough understanding of these classic transformations provides a strong foundation upon which to build new and innovative synthetic strategies. The enduring relevance of these historical methods is a testament to the ingenuity of their discoverers and the timeless principles of organic synthesis.

References

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). Tetrahedron Letters, 45(24), 4777-4779. [Link]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. [Link]

  • MBB College. (n.d.). Synthesis of Furan. [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. [Link]

  • Wikipedia. (n.d.). Feist–Benary synthesis. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

An In-depth Technical Guide to the Structural Analogs of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic Acid: A Scaffold for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for the design of potent and selective enzyme inhibitors. This technical guide provides a comprehensive analysis of the structural analogs of this core molecule, with a primary focus on their role as inhibitors of carbonic anhydrases (CAs) and indoleamine 2,3-dioxygenase 1 (IDO1). We will delve into the nuanced structure-activity relationships (SAR), explore diverse synthetic strategies, and provide detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting these critical enzymes.

Introduction: The Significance of the Furan Sulfonamide Scaffold

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a furan ring into a sulfonamide scaffold, as seen in this compound, creates a molecule with the potential to interact with a variety of biological targets.[1] Sulfonamides are a well-established class of drugs, known for their ability to inhibit carbonic anhydrases, among other therapeutic applications.[2] The combination of the furan ring, the sulfonamide moiety, and the carboxylic acid group in the core structure provides a rich platform for structural modification and optimization of biological activity.

This guide will primarily focus on two key therapeutic targets for analogs of this compound:

  • Carbonic Anhydrases (CAs): These metalloenzymes play a crucial role in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a key regulator of immune responses and is implicated in tumor immune escape.[3][4] Inhibition of IDO1 is a promising strategy in cancer immunotherapy.[3]

We will explore how modifications to the core scaffold influence inhibitory potency and selectivity for these targets, providing a roadmap for the rational design of next-generation inhibitors.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The biological activity of this compound analogs is exquisitely sensitive to their molecular structure. Understanding the SAR is paramount for designing compounds with improved potency and selectivity.

Carbonic Anhydrase Inhibition

The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site.[1] This interaction is a critical determinant of inhibitory potency.

Key Structural Features Influencing CA Inhibition:

  • The Sulfonamide Moiety: The unsubstituted -SO2NH2 group is crucial for potent CA inhibition. Modifications to this group generally lead to a decrease in activity.

  • The Furan Ring: The furan ring acts as a scaffold, positioning the key interacting groups. The methyl groups at the 2- and 5-positions can engage in favorable hydrophobic interactions within the active site, enhancing binding affinity.

  • The Carboxylic Acid Group: The carboxylic acid at the 3-position can form important hydrogen bond interactions with active site residues, contributing to the overall binding affinity. However, its ionizable nature can limit cell permeability.

Table 1: Illustrative SAR of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors

Compound IDR1 (at position 2)R2 (at position 5)R3 (at position 3)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)
1a HHCOOH15025
1b CH₃HCOOH7515
1c CH₃CH₃COOH255
1d CH₃CH₃CONH₂4510
1e CH₃CH₃COOCH₃12030

Note: This table is a representative example based on general SAR principles for furan sulfonamides and does not represent data for a specific, single study. The data illustrates trends in activity with structural modifications.

As depicted in Table 1, the introduction of methyl groups at the 2- and 5-positions of the furan ring (compounds 1b and 1c ) generally leads to a significant increase in inhibitory potency against both the ubiquitous hCA II isoform and the tumor-associated hCA IX isoform. This suggests that these methyl groups contribute to favorable interactions within the enzyme's active site. Modification of the carboxylic acid to a carboxamide (1d ) or a methyl ester (1e ) typically results in a decrease in potency, highlighting the importance of the acidic proton for optimal interaction.

Diagram 1: Key Interactions of a Furan Sulfonamide Inhibitor with the Carbonic Anhydrase Active Site

G cluster_enzyme CA Active Site cluster_inhibitor Furan Sulfonamide Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 Coordination His96 His96 Zn(II)->His96 Coordination His119 His119 Zn(II)->His119 Coordination SO2NH- SO2NH- Zn(II)->SO2NH- Coordination Thr199 Thr199 Glu106 Glu106 SO2NH-->Thr199 H-bond FuranRing 2,5-Dimethylfuran Hydrophobic Pocket Hydrophobic Pocket FuranRing->Hydrophobic Pocket Hydrophobic Interaction COOH Carboxylic Acid COOH->Thr199 H-bond

Caption: Binding mode of a furan sulfonamide inhibitor in the CA active site.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Derivatives of 2,5-dimethylfuran-3-carboxylic acid have also emerged as potent inhibitors of IDO1.[3] The mechanism of inhibition involves the coordination of the carboxylic acid moiety to the heme iron in the active site of the enzyme.[3]

Key Structural Features Influencing IDO1 Inhibition:

  • The Carboxylic Acid Group: This group is essential for IDO1 inhibitory activity, as it directly interacts with the heme iron.[3]

  • The Furan Ring and its Substituents: The 2,5-dimethylfuran core serves as a scaffold. Modifications at the 4-position of the furan ring, where the sulfamoyl group is located in our primary topic, can be explored to introduce various substituents that can interact with the surrounding amino acid residues and modulate potency. For instance, replacing the sulfamoyl group with a substituted phenyl ring has been shown to be well-tolerated.[4]

  • Amide Linkages: The introduction of an amide linkage at the 3-position (in place of the carboxylic acid) and subsequent derivatization can lead to potent IDO1 inhibitors. Structure-activity relationship studies have shown that bulky, hydrophobic groups attached via an amide linker can significantly enhance inhibitory activity.[4]

Table 2: SAR of 2,5-Dimethylfuran-3-carboxylic Acid Derivatives as IDO1 Inhibitors

Compound IDR Group (at position 4)Linker at C3Terminal GroupHeLa Cell IC₅₀ (nM)
2a H-COOH->1000
2b -CONH-(4-F-Ph)-COOH-500
2c -CONH-(4-Cl-Ph)-CONH-Isopropylcyclohexyl15
2d -CONH-(4-Br-Ph)-CONH-Di-isopropyl4.0[3]

Note: This table is a representative example based on published data for 2,5-dimethylfuran-3-carboxylic acid derivatives as IDO1 inhibitors.[3][4] It illustrates the importance of the amide linker and terminal hydrophobic groups.

The data in Table 2 clearly demonstrates that the carboxylic acid alone (2a ) is a weak inhibitor. The introduction of a substituted phenylamide at the 4-position (2b ) improves activity, but the most significant gains are achieved by converting the carboxylic acid at C3 to a carboxamide and introducing bulky, lipophilic groups (2c and 2d ).[3][4]

Synthetic Strategies and Experimental Protocols

The synthesis of structural analogs of this compound can be achieved through a variety of established synthetic routes.

General Synthetic Scheme

A general and versatile approach to the synthesis of the core scaffold and its analogs is outlined below.

Diagram 2: General Synthetic Workflow for Furan Sulfonamide Analogs

G A 2,5-Hexanedione C Ethyl 2,5-dimethylfuran-3-carboxylate A->C B Ethyl Acetoacetate B->C Paal-Knorr Furan Synthesis D 2,5-Dimethylfuran-3-carboxylic acid C->D Hydrolysis F 2,5-Dimethyl-4-chlorosulfonylfuran-3-carboxylic acid D->F Chlorosulfonic acid I Esterification / Amidation D->I Coupling Agents (e.g., HATU, EDC) E Chlorosulfonation H This compound F->H Ammonia G Amination J Analogs H->J Coupling Reactions I->J

Caption: Synthetic pathway to this compound and its analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate (C)

  • Reaction Setup: To a solution of 2,5-hexanedione (1 equivalent) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Synthesis of this compound (H)

  • Hydrolysis: Hydrolyze ethyl 2,5-dimethylfuran-3-carboxylate (C) to the corresponding carboxylic acid (D) using a base such as sodium hydroxide in a mixture of water and a co-solvent like ethanol, followed by acidification.

  • Chlorosulfonation: Carefully add the carboxylic acid (D) to an excess of chlorosulfonic acid at 0°C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitated chlorosulfonyl derivative (F) is collected by filtration and washed with cold water.

  • Amination: Add the crude chlorosulfonyl derivative (F) to a concentrated aqueous solution of ammonia at 0°C. Stir the mixture at room temperature for several hours.

  • Purification: Acidify the reaction mixture with concentrated HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system to obtain the pure this compound (H).

Protocol 3: Synthesis of Amide and Ester Analogs (J)

  • Activation of Carboxylic Acid: To a solution of this compound (H) in a dry aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Addition of Nucleophile: Add the desired amine or alcohol (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Biological Evaluation: Assaying for Enzyme Inhibition

Protocol 4: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.

  • Instrumentation: An Applied Photophysics stopped-flow instrument is used for this assay.[5]

  • Reagents:

    • Buffer: 20 mM HEPES, pH 7.4.[5]

    • Indicator: 0.2 mM Phenol Red.[5]

    • Ionic Strength Adjuster: 20 mM NaBF₄.[5]

    • Substrate: Saturated CO₂ solution (concentrations ranging from 1.7 to 17 mM).[5]

    • Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX).

    • Inhibitor: Stock solutions (10 mM) of the test compounds are prepared in a suitable solvent (e.g., DMSO or water) and serially diluted.[5]

  • Procedure:

    • Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature to allow for complex formation.[5]

    • The CA-catalyzed CO₂ hydration is monitored by the change in absorbance of the phenol red indicator at 557 nm.[5]

    • The initial rates of the reaction are determined from the first 5-10% of the reaction progress.[5]

    • The uncatalyzed rate is subtracted from the observed rates.

  • Data Analysis: The inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors. Future research in this area will likely focus on:

  • Improving Isoform Selectivity: Designing analogs with enhanced selectivity for specific CA isoforms (e.g., tumor-associated hCA IX and XII over the off-target cytosolic isoforms) is a key objective to minimize side effects.

  • Exploring Other Therapeutic Targets: The demonstrated activity of derivatives against IDO1 suggests that this scaffold may have broader applications in immunotherapy and other disease areas. Further pharmacological profiling is warranted.

  • Bioisosteric Replacements: Investigating bioisosteric replacements for the carboxylic acid and sulfonamide moieties could lead to compounds with improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability.

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling will be instrumental in elucidating the binding modes of these inhibitors and guiding the design of more potent and selective compounds.

References

  • Abdel-Aziz, A. A.-M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(11), 1219–1224. [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5049. [Link]

  • Gao, Z., et al. (2013). Identification and Profiling of 3,5-dimethyl-isoxazole-4-carboxylic Acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] Amide as Histamine H(3) Receptor Antagonist for the Treatment of Depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269-6273. [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1754-1763. [Link]

  • Patel, R. V., et al. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Bioorganic Chemistry, 100, 103923. [Link]

  • Pop, M. S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499. [Link]

  • Sapegin, A., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857-865. [Link]

  • Sci-Hub. Synthethic Properties of 4‐Sulfamide Derivatives of 2,5‐Dimethyl‐1‐N‐pyrrole‐3‐carboxylic Acid. [Link]

  • Szymański, P., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(19), 6523. [Link]

  • Thomas, S. R., et al. (2025). Boron-Based Functionalities Enhance, the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. ChemBioChem. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7475-7491. [Link]

  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(1), 1-22. [Link]

  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. [Link]

  • Ciafardini, M., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • de Souza, M. V. N. (2020). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. ResearchGate. [Link]

  • dos Santos, T., et al. (2021). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Molecules, 26(16), 4991. [Link]

  • Hassan, M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(55), 33285-33298. [Link]

  • Kour, J., et al. (2021). Synthesis and biological evaluation of novel furopyridone derivatives as potent cytotoxic agents against esophageal cancer. Molecules, 26(18), 5543. [Link]

  • Koutentis, P. A., et al. (2025). Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. ResearchGate. [Link]

  • Lima, L. M., et al. (2022). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 10, 976378. [Link]

  • Liu, H., et al. (2022). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 27(15), 4992. [Link]

  • Mączyński, M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5293. [Link]

  • Mst. Naznin, S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(11), 3505. [Link]

  • Nocentini, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5049. [Link]

  • Park, H., & Lee, Y.-S. (2018). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Molecules, 23(10), 2489. [Link]

  • U.S. Patent No. US4603205A. (1986). Furan-3-carboxylic acid derivatives.
  • World Intellectual Property Organization. (2023). (WO2023288035) Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
  • Zadykowicz, B., et al. (2020). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 25(23), 5764. [Link]

  • Zhang, Y., et al. (2020). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 12(11), 2548. [Link]

  • Zovko, M., et al. (2004). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Molecules, 9(1), 52-59. [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid, a novel substituted furan derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and accessibility, proceeding through a four-step sequence commencing with the cyclization to form the core furan structure, followed by electrophilic chlorosulfonation, amination to install the key sulfamoyl moiety, and concluding with ester hydrolysis to yield the final carboxylic acid. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction and Scientific Background

Substituted furan-3-carboxylic acids are significant scaffolds in medicinal chemistry. The incorporation of a sulfamoyl group (-SO₂NH₂) is a well-established strategy in drug design to enhance pharmacokinetic properties, such as solubility and cell permeability, and to introduce strong hydrogen bonding capabilities for molecular recognition at biological targets. The target molecule, this compound, combines these features, making it an attractive candidate for screening in various therapeutic areas.

The synthetic challenge lies in the controlled, regioselective functionalization of the furan ring. Furan and its derivatives are known to be sensitive to strong acids, often leading to polymerization.[1] Therefore, the choice of reagents and reaction conditions is critical. This protocol leverages the inherent electronic properties of the substituted furan ring. The 2- and 5-positions are blocked by methyl groups, which also serve as electron-donating groups that activate the ring towards electrophilic substitution. The electron-withdrawing nature of the carboxylate group at the 3-position is expected to direct incoming electrophiles to the C4 position, the only remaining unsubstituted carbon on the ring. This inherent regiochemical control is a cornerstone of the proposed synthetic route.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via the four-step pathway illustrated below. The strategy begins with the synthesis of an esterified furan precursor to protect the carboxylic acid functionality during the aggressive chlorosulfonation step.

Synthetic_Pathway A Ethyl Acetoacetate + 1-Chloroacetone B Ethyl 2,5-dimethylfuran-3-carboxylate (Compound 1) A->B Step 1: Feist-Benary Furan Synthesis C Ethyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate (Compound 2) B->C Step 2: Electrophilic Chlorosulfonation D Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate (Compound 3) C->D Step 3: Amination E This compound (Target Molecule) D->E Step 4: Ester Hydrolysis (Saponification)

Caption: Proposed four-step synthesis of the target molecule.

Materials and Equipment

Reagents
  • Ethyl acetoacetate (≥99%)

  • 1-Chloroacetone (≥95%)

  • Pyridine (Anhydrous, ≥99.8%)

  • Chlorosulfonic acid (≥99%)

  • Dichloromethane (DCM, Anhydrous, ≥99.8%)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated and 1M)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Deionized water

Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnels and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

  • pH meter or pH paper

  • Fume hood

Experimental Protocols

Safety Precaution: This synthesis involves corrosive and reactive chemicals. Chlorosulfonic acid reacts violently with water. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate (Compound 1)

Principle: This step employs the Feist-Benary furan synthesis, a classic method for forming substituted furans from α-halo ketones and β-dicarbonyl compounds. Here, 1-chloroacetone reacts with ethyl acetoacetate in the presence of a base, like pyridine, to facilitate condensation and subsequent cyclization to the furan ring.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (13.0 g, 100 mmol) and anhydrous pyridine (15.8 g, 16.1 mL, 200 mmol).

  • Begin stirring the mixture at room temperature. Slowly add 1-chloroacetone (9.25 g, 7.8 mL, 100 mmol) dropwise over 30 minutes. The addition is exothermic, and the reaction mixture may warm up.

  • After the addition is complete, heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:EtOAc eluent).

  • After cooling to room temperature, pour the reaction mixture into 100 mL of 2M HCl (aq) and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield Compound 1 as a colorless to pale yellow oil.

Step 2: Electrophilic Chlorosulfonation of Ethyl 2,5-dimethylfuran-3-carboxylate (Compound 2)

Principle: This is the key step to introduce the sulfonyl group. Chlorosulfonic acid serves as the electrophile. The furan ring, activated by the two methyl groups, undergoes electrophilic aromatic substitution. As the C2 and C5 positions are blocked, the substitution is directed to the C4 position.[2] Anhydrous conditions are critical to prevent the violent decomposition of chlorosulfonic acid.

Procedure:

  • In a flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 2,5-dimethylfuran-3-carboxylate (1 ) (8.4 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (7.0 g, 4.2 mL, 60 mmol) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous gas (HCl) evolution will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully and slowly pour the reaction mixture onto 150 g of crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with cold water (50 mL) and then brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product, Compound 2 , is often used directly in the next step without further purification due to its reactivity.

Step 3: Amination of Ethyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate (Compound 3)

Principle: The highly reactive sulfonyl chloride (Compound 2 ) undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide (Compound 3 ). A concentrated solution of ammonium hydroxide provides the ammonia nucleophile.

Procedure:

  • Dissolve the crude sulfonyl chloride (2 ) from the previous step in 100 mL of tetrahydrofuran (THF).

  • Cool the solution in an ice bath to 0 °C.

  • While stirring vigorously, add 50 mL of concentrated ammonium hydroxide solution (28-30%) dropwise. A white precipitate will form. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Remove the THF using a rotary evaporator.

  • Add 100 mL of deionized water to the remaining aqueous slurry and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, hexanes:EtOAc gradient) to yield Compound 3 as a white solid.

Step 4: Hydrolysis of Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate (Target Molecule)

Principle: The final step is a standard saponification reaction. The ethyl ester (Compound 3 ) is hydrolyzed under basic conditions using sodium hydroxide, followed by acidic workup to protonate the carboxylate and yield the final carboxylic acid product.

Procedure:

  • Dissolve the sulfonamide ester (3 ) (e.g., 25 mmol) in 50 mL of methanol in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (2.0 g, 50 mmol) in 25 mL of water.

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the methanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the solid product under vacuum to afford the final compound, This compound .

Data Summary and Expected Results

StepProduct NameCompoundStarting Material (mmol)Expected Yield (%)Physical Appearance
1Ethyl 2,5-dimethylfuran-3-carboxylate1 10065-75%Colorless to yellow oil
2Ethyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate2 50(Used crude)Yellow to brown oil
3Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate3 ~5070-80% (over 2 steps)White crystalline solid
4This compoundTarget 2585-95%White to off-white solid

Yields are estimates and may vary based on experimental conditions and purification efficiency.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, S=O and N-H of the sulfonamide).

  • Melting Point: To assess the purity of the solid final product.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan.
  • Google Patents. (1998). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (U.S. Patent No. 6,022,984A).
  • Scully, J. F., & Brown, E. V. (1954). The Sulfonation of Furan and Furan Homologs. Preparation of Furansulfonamides. The Journal of Organic Chemistry, 19(6), 894–901.

Sources

Application Notes and Protocols for Metallo-β-Lactamase Inhibition Assays Using 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Escalating Threat of Metallo-β-Lactamases and a Novel Inhibitor Class

The rise of antibiotic resistance is a global health crisis, with metallo-β-lactamases (MBLs) emerging as a formidable threat.[1][2][3] These zinc-dependent enzymes, categorized as Ambler class B β-lactamases, possess the alarming ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[4][5][6] Unlike their serine-β-lactamase counterparts, there are currently no clinically approved inhibitors for MBLs, rendering infections by MBL-producing bacteria exceedingly difficult to treat.[4][7][8] This critical gap in our antimicrobial arsenal necessitates the urgent discovery and characterization of novel MBL inhibitors.

This document provides a detailed guide for researchers on the utilization of a promising new inhibitor candidate, 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid , in MBL inhibition assays. This compound, with its unique furan core, carboxylic acid, and sulfamoyl moieties, represents a novel scaffold for MBL inhibition. The protocols outlined herein are designed to be robust and adaptable for the screening and characterization of this and similar compounds against various MBLs.

Scientific Rationale and Mechanism of Action

The inhibitory potential of this compound is predicated on the well-established principles of MBL catalysis and inhibition. MBLs rely on one or two zinc ions in their active site to activate a water molecule for the hydrolysis of the β-lactam ring.[6][7][9] Consequently, a primary strategy for MBL inhibition is the chelation of these essential zinc ions.[1][9]

The structure of this compound suggests a multi-pronged inhibitory mechanism:

  • Zinc Chelation: The carboxylic acid and sulfamoyl groups are capable of coordinating with the zinc ions in the MBL active site, displacing the catalytic water molecule and rendering the enzyme inactive.[6][9]

  • Mimicry of the Transition State: The geometry of the inhibitor may mimic the tetrahedral transition state of the β-lactam hydrolysis reaction, allowing for tight binding to the active site.[4][10]

The following diagram illustrates the proposed mechanism of inhibition:

MBL_Inhibition_Mechanism cluster_Enzyme MBL Active Site cluster_Inhibitor This compound Zn1 Zn²⁺ Zn2 Zn²⁺ H2O H₂O H2O->Zn1 H2O->Zn2 Inhibitor Inhibitor (Carboxylate & Sulfamoyl Groups) Inhibitor->Zn1 Chelation Inhibitor->Zn2 Chelation

Caption: Proposed MBL inhibition by zinc chelation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the assessment of this compound as an MBL inhibitor.

Reagent and Stock Solution Preparation

a. MBL Enzyme:

  • Obtain purified recombinant MBLs (e.g., NDM-1, VIM-2, IMP-1) from commercial sources or express and purify in-house.[11][12]

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Prepare a concentrated stock solution (e.g., 1 mg/mL) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, with 50 µM ZnCl₂) and store at -80°C in small aliquots.

b. Inhibitor Stock Solution:

  • Synthesize or procure this compound.

  • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Store the stock solution at -20°C, protected from light.

c. Substrate Stock Solution:

  • Nitrocefin: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light. Nitrocefin is a chromogenic substrate that changes color upon hydrolysis by β-lactamases, allowing for spectrophotometric monitoring of enzyme activity.[13][14]

  • Fluorogenic Substrates (Optional): For enhanced sensitivity, fluorogenic substrates like umbelliferone-derived cephalosporins can be used.[11][12] Prepare stock solutions as per the manufacturer's instructions.

d. Assay Buffer:

  • 50 mM HEPES, pH 7.5

  • 50 µM ZnCl₂

  • 0.01% (v/v) Triton X-100 (to prevent protein aggregation)

  • Prepare fresh and store at 4°C.

IC₅₀ Determination using a Spectrophotometric Assay

The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of an inhibitor. This protocol utilizes the chromogenic substrate nitrocefin.

Workflow:

IC50_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) Start->Prepare_Reagents Serial_Dilution Create Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Plate_Setup Set up 96-well plate with controls and inhibitor dilutions Serial_Dilution->Plate_Setup Add_Enzyme Add MBL Enzyme to wells Plate_Setup->Add_Enzyme Incubate_1 Pre-incubate Enzyme and Inhibitor Add_Enzyme->Incubate_1 Add_Substrate Initiate reaction by adding Nitrocefin Incubate_1->Add_Substrate Measure_Absorbance Measure Absorbance at 490 nm kinetically Add_Substrate->Measure_Absorbance Data_Analysis Analyze data and calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Sources

analytical methods for quantifying 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Analysis of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Introduction

This compound is a novel heterocyclic compound with potential applications in drug discovery and development. Its unique structure, incorporating a furan core, a carboxylic acid group, and a sulfonamide moiety, suggests a range of physicochemical properties that may be of pharmacological interest. As with any new chemical entity (NCE), the ability to accurately and reliably quantify the compound in both bulk drug substance and biological matrices is fundamental to its progression through the drug development pipeline.[1][2] This application note details robust analytical methodologies for the quantification of this compound, providing researchers, scientists, and drug development professionals with the necessary protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose.[3][4][5]

Physicochemical Properties and Analytical Strategy

A successful analytical method is built upon a sound understanding of the analyte's physicochemical properties. For this compound, the presence of both an acidic carboxylic acid group and a sulfonamide group suggests that the compound's charge state will be pH-dependent.[6] This is a critical consideration for chromatographic separation and sample preparation.[7] The furan ring and the sulfonamide group are expected to possess chromophores that allow for ultraviolet (UV) detection, making HPLC-UV a suitable technique for the analysis of the bulk drug substance where concentration levels are relatively high.[8][9] For the quantification of the analyte in complex biological matrices such as plasma, where concentrations are expected to be much lower and the potential for interference is high, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice.

Method 1: Quantification of Bulk Drug Substance by HPLC-UV

This method provides a precise and accurate means to determine the purity of this compound in a bulk drug substance.

Principle of HPLC-UV

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[10] For this compound, a reversed-phase C18 column is proposed, where the nonpolar stationary phase will retain the analyte based on its hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is used to elute the analyte from the column. The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes, and the resulting peak area is proportional to the concentration of the analyte.[11]

Experimental Protocol

Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC SystemAgilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
ColumnC18, 4.6 x 150 mm, 5 µmA versatile column providing good resolution for a wide range of small molecules.[9]
Mobile PhaseA: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to control the ionization of the carboxylic acid group, leading to better peak shape. Acetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient70% A / 30% B, isocraticA simple isocratic elution is often sufficient for the analysis of a pure substance, providing robust and repeatable results.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp.30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol.10 µLA typical injection volume for HPLC analysis.
DetectionUV at 270 nmSulfonamides typically exhibit UV absorbance around this wavelength.[11] A UV scan of the analyte should be performed to determine the optimal wavelength.

Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the bulk drug substance, dissolve it in 100 mL of the mobile phase, and sonicate for 5 minutes to ensure complete dissolution.

Data Analysis and System Suitability

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.

Method 2: Quantification in Human Plasma by LC-MS/MS

This method offers the high sensitivity and selectivity required for the quantification of this compound in a complex biological matrix like human plasma, which is essential for pharmacokinetic studies.[12]

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.[1] After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected in the first quadrupole (Q1). This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces background noise, allowing for the quantification of low concentrations of the analyte in complex matrices.

Experimental Protocol

Instrumentation and Mass Spectrometric Conditions

ParameterConditionRationale
LC-MS/MS SystemSciex Triple Quad™ 5500 or equivalentA high-sensitivity triple quadrupole mass spectrometer suitable for bioanalysis.
Ionization SourceElectrospray Ionization (ESI), Negative ModeThe carboxylic acid group is readily deprotonated, making negative mode ESI a suitable ionization technique.
MRM TransitionsAnalyte: To be determined experimentallyInternal Standard: To be determined experimentallyThe specific precursor and product ions must be determined by infusing a standard solution of the analyte into the mass spectrometer. A stable isotope-labeled internal standard is recommended for optimal accuracy.
Collision EnergyTo be determined experimentallyOptimized to produce the most abundant and stable product ion.
Dwell Time100 msA sufficient dwell time to ensure an adequate number of data points across the chromatographic peak.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[12]

  • To 100 µL of plasma sample, add 20 µL of an internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.[13][14]

Chromatographic Conditions

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient95% A / 5% B, hold for 0.5 minLinearly increase to 95% B over 2.0 minHold at 95% B for 1.0 minReturn to 95% A over 0.1 minHold at 95% A for 1.4 min
Flow Rate0.4 mL/min
Column Temp.40 °C
Injection Vol.5 µL

Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5][15] The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[3][4]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels.
Accuracy The closeness of test results obtained by the method to the true value.The mean recovery should be within 80-120% for bioanalytical methods and 98-102% for bulk drug analysis.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.The relative standard deviation (RSD) should be ≤ 15% for bioanalytical methods and ≤ 2% for bulk drug analysis.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10, with acceptable accuracy and precision.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters such as mobile phase composition, pH, and column temperature are varied slightly.

Visualizations

Analytical_Method_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev_Start Define Analytical Requirements Lit_Search Literature Search & Analyte Properties Dev_Start->Lit_Search Method_Selection Select Technique (HPLC/LC-MS) Lit_Search->Method_Selection Optimization Optimize Parameters (Column, Mobile Phase, etc.) Method_Selection->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LOQ_LOD LOQ / LOD Accuracy_Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis Reporting Reporting Results Sample_Analysis->Reporting

Caption: General workflow for analytical method development and validation.

Sample_Preparation_Workflow Plasma 100 µL Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Add 300 µL Cold Acetonitrile (Protein Precipitation) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Sample preparation workflow for LC-MS/MS analysis in plasma.

MRM_Principle IonSource Ion Source (ESI) Q1 Q1 Precursor Ion Selection IonSource->Q1:f0 CollisionCell Collision Cell (q2) Fragmentation Q1:f1->CollisionCell:f0 Q3 Q3 Product Ion Selection CollisionCell:f1->Q3:f0 Detector Detector Q3:f1->Detector

Caption: Principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

References

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ACS Publications. (2023, September 22). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • National Institutes of Health. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • National Institutes of Health. (2024, July 8). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

  • Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Chromatography Online. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020, May 21). Fundamentals: Applications of LC/MS in small molecule drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Polyoxometalate-ionic liquid functionalized magnetic nanocomposites for solid phase extraction and HPLC determination of sulfonamides in food samples. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, June 3). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]

  • PubMed. (n.d.). 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester: a fluorogenic hydrophilic derivatizing reagent for liquid chromatographic analysis of aliphatic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Retrieved from [Link]

  • ResearchGate. (2024, October 8). (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable synthetic route for the production of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. Drawing from established principles of furan chemistry and sulfonamide synthesis, this document provides a step-by-step protocol, discusses the underlying chemical principles, and offers insights into process optimization for large-scale manufacturing. The proposed synthesis is a three-step process commencing with the preparation of ethyl 2,5-dimethylfuran-3-carboxylate, followed by regioselective chlorosulfonation, amination to the corresponding sulfonamide, and concluding with selective hydrolysis to the target carboxylic acid.

Introduction: The Significance of Furan-Based Sulfonamides

Furan-containing molecules are prevalent in numerous biologically active compounds and natural products. The incorporation of a sulfonamide moiety into a furan scaffold can significantly modulate its physicochemical properties, including solubility, acidity, and ability to engage in hydrogen bonding. This often leads to enhanced pharmacological activity. The target molecule, this compound, shares structural similarities with known diuretic agents like furosemide, suggesting its potential as a valuable building block for the discovery of novel therapeutics. This guide aims to provide researchers and process chemists with a practical and scientifically grounded methodology for the synthesis of this compound on a laboratory and pilot-plant scale.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a three-step approach starting from a readily accessible furan derivative. The key transformations include the formation of the furan ring, introduction of the sulfamoyl group, and final conversion of the ester to a carboxylic acid.

Diagram 1: Retrosynthetic Pathway

G Target Molecule This compound Intermediate_1 Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate Target Molecule->Intermediate_1 Ester Hydrolysis Intermediate_2 Ethyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate Intermediate_1->Intermediate_2 Amination Starting_Material Ethyl 2,5-dimethylfuran-3-carboxylate Intermediate_2->Starting_Material Chlorosulfonation Precursor Diethyl 2,3-diacetylsuccinate Starting_Material->Precursor Cyclization

Application Note: Standardized Protocols for In Vitro Antibacterial Efficacy Testing of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial candidates.

Introduction and Scientific Rationale

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is a synthetic compound featuring a sulfonamide moiety. Sulfonamides are a well-established class of bacteriostatic agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] By disrupting the production of folate, a critical precursor for DNA and protein synthesis, these compounds inhibit bacterial growth and replication.[4][5]

This application note provides a comprehensive guide to the in vitro evaluation of this compound's antibacterial activity. The protocols herein are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable across different laboratories.[6][7][8] The primary endpoints of these assays are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which together elucidate the antimicrobial potency and the nature of the compound's activity (bacteriostatic vs. bactericidal).

The causality behind the chosen experimental design is to first establish the lowest concentration of the compound that inhibits visible bacterial growth (the MIC) through a standardized broth microdilution method.[9][10][11] Subsequently, the MBC assay is performed to determine the lowest concentration required to kill 99.9% of the initial bacterial inoculum, thereby providing a deeper understanding of the compound's lethality.[12][13]

Potential Mechanism of Action: Sulfonamide Pathway Interference

As a sulfonamide derivative, the hypothesized mechanism of action for this compound is the inhibition of the folate biosynthesis pathway in bacteria. This pathway is an ideal target as it is essential for bacterial survival, and humans acquire folate through their diet, making the pathway absent in host cells.[2] The compound likely acts as a structural analog of para-aminobenzoic acid (PABA), competitively binding to the DHPS enzyme and halting the synthesis of dihydrofolic acid, a crucial intermediate.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Reduction DNA DNA, RNA, Proteins THF->DNA Precursor Compound 2,5-Dimethyl-4-sulfamoylfuran -3-carboxylic acid Compound->DHPS Competitive Inhibition

Caption: Hypothesized mechanism of this compound.

Materials and Reagents

3.1. Test Compound

  • This compound (powder form, purity ≥95%)

  • Dimethyl sulfoxide (DMSO), sterile, for stock solution preparation

3.2. Bacterial Strains (Suggested Panel)

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Note: The choice of strains should be guided by the specific research objectives. The ATCC strains listed are standard quality control strains recommended by CLSI.

3.3. Culture Media and Reagents

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates with lids

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes and sterile tips

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation Phase cluster_mic MIC Assay cluster_mbc MBC Assay A1 Prepare Compound Stock Solution B2 Perform 2-fold Serial Dilutions of Compound in 96-well Plate A1->B2 A2 Culture Bacteria (18-24h on Agar) B1 Prepare Bacterial Inoculum (0.5 McFarland Standard) A2->B1 B3 Inoculate Plate with Bacterial Suspension B1->B3 B2->B3 B4 Incubate Plate (35°C for 16-20h) B3->B4 B5 Read & Record MIC (Lowest concentration with no visible growth) B4->B5 C1 Select Wells from MIC Plate (≥MIC concentration) B5->C1 C2 Spot Aliquots onto Non-selective Agar C1->C2 C3 Incubate Agar Plate (35°C for 18-24h) C2->C3 C4 Count Colonies & Determine MBC (≥99.9% killing) C3->C4

Caption: Overall workflow for MIC and MBC determination.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the CLSI M07 standard for broth microdilution methods.[7]

5.1. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on a non-selective agar plate, touch 3-5 well-isolated colonies of similar morphology with a sterile loop or swab.[15]

  • Transfer the growth into a tube containing sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

5.2. Preparation of the Microtiter Plate

  • Prepare a stock solution of this compound in sterile DMSO. The concentration should be at least 100-fold the highest concentration to be tested to minimize the effect of the solvent.

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[16]

  • Add 100 µL of the test compound stock solution (appropriately diluted in CAMHB to twice the highest desired starting concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column.[9] Discard 100 µL from the 10th column.

  • Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no bacteria).[16]

5.3. Inoculation and Incubation

  • Using a multichannel pipette, inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum (prepared in step 5.1). This brings the final volume in each well to 200 µL.

  • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

5.4. Interpretation of Results

  • Following incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[10][17]

Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as a follow-up to the MIC test to assess whether the compound is bactericidal.[13]

6.1. Subculturing from MIC Wells

  • Select the wells from the completed MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells.

  • Spot the aliquot onto a quadrant of a fresh, non-selective agar plate (e.g., TSA).[18]

6.2. Incubation and Interpretation

  • Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies (CFUs) on each spot.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[12] For practical purposes, if the initial inoculum was 5 x 10⁵ CFU/mL, a 10 µL spot contains ~5000 CFUs. A 99.9% reduction would mean ≤5 colonies.

Data Presentation and Analysis

The results should be summarized in a clear, tabular format. The ratio of MBC to MIC can provide insight into the compound's activity.

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

Table 1: Sample Data Presentation for Antibacterial Activity

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus2921316322Bactericidal
E. faecalis29212322568Bacteriostatic
E. coli2592264>512>8Bacteriostatic
P. aeruginosa27853>512>512-Resistant

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the results, each assay must include the following controls:

  • Sterility Control: A well containing only CAMHB to check for media contamination.

  • Growth Control: A well containing CAMHB and the bacterial inoculum to confirm the viability of the bacteria.

  • Solvent Control: If DMSO or another solvent is used, a control well with the highest concentration of the solvent used in the assay should be included to ensure it does not inhibit bacterial growth.

  • Reference Strains: The use of CLSI-recommended quality control strains (e.g., ATCC strains) is mandatory. The resulting MIC values for a known antibiotic should fall within the acceptable ranges published in the most recent CLSI M100 document.[6]

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2015). Journal of Pharmaceutical Analysis. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (2025). Bio-protocol. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • Sulfonamides. MSD Manual Professional Edition. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Susceptibility Testing. MSD Manual Professional Edition. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). University of St Andrews. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Antimicrobial Susceptibility Testing. APEC. [https://www.apec.org/docs/default-source/groups/s CSC/01-scsc-sop-ast.pdf]([Link] CSC/01-scsc-sop-ast.pdf)

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]

  • Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2017). Molecules. [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Brieflands. [Link]

  • Synthesis and antibacterial activity of a new derivative of the Meldrun acid: 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C9H10N4O4). (2013). Brazilian Journal of Microbiology. [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Sulfonated Carboxylic Acids in the Synthesis of Furan-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the pivotal role of substituted carboxylic acids as intermediates in the synthesis of furan-containing sulfonamide drugs. While the specific molecule 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is not a commonly cited intermediate in mainstream pharmaceutical synthesis, this guide will focus on the well-established principles and protocols exemplified by the synthesis of the widely used diuretic, Furosemide. This approach provides a robust framework for understanding the chemical logic and practical execution of synthesizing this important class of therapeutic agents.

Introduction: The Synergy of Furan and Sulfonamide Moieties in Drug Design

The convergence of furan rings and sulfonamide groups within a single molecular entity has given rise to a number of impactful therapeutic agents. The furan moiety, a five-membered aromatic heterocycle, is a versatile scaffold in medicinal chemistry, often contributing to the desired pharmacokinetic and pharmacodynamic properties of a drug. Concurrently, the sulfonamide group is a well-established pharmacophore, integral to the activity of diuretics, antibacterials, and carbonic anhydrase inhibitors.

The synthesis of such molecules often relies on a strategic disconnection approach, where a key substituted aromatic carboxylic acid bearing a sulfamoyl group serves as a central intermediate. This intermediate is then coupled with a furan-containing amine to construct the final drug molecule. This modular approach allows for the independent synthesis and optimization of the core components before their final assembly.

The Furosemide Paradigm: A Case Study in Chemical Intermediate Strategy

Furosemide, a potent loop diuretic, is a prime example of a furan-containing sulfonamide drug.[1][2] Its synthesis elegantly illustrates the use of a key chemical intermediate. The most common synthetic routes do not start with a pre-formed sulfonated furan carboxylic acid. Instead, they commence with a substituted benzoic acid, which is subsequently elaborated with the sulfamoyl group and then condensed with a furan derivative.[3][4]

A pivotal intermediate in many modern syntheses of furosemide is 4-chloro-2-fluoro-5-sulfamoylbenzoic acid or a closely related derivative like 2,4-dichloro-5-sulfamoylbenzoic acid .[5][6] The synthesis of this intermediate is a critical upstream process that dictates the efficiency and purity of the final active pharmaceutical ingredient (API).

Physicochemical Properties of a Key Furosemide Intermediate
PropertyValueSource
IUPAC Name 2-chloro-4-fluoro-5-sulfamoylbenzoic acid[]
CAS Number 4793-24-2[]
Molecular Formula C₇H₅ClFNO₄S[]
Molecular Weight 253.64 g/mol []
Appearance White powder[]

Synthetic Workflow: From Substituted Toluene to Furosemide

The synthesis of furosemide can be conceptualized as a multi-stage process. The following diagram illustrates a common synthetic pathway, emphasizing the role of the key carboxylic acid intermediate.

Furosemide_Synthesis cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Condensation 4-chloro-2-fluorotoluene 4-chloro-2-fluorotoluene 4-chloro-2-fluoro-benzotrichloride 4-chloro-2-fluoro-benzotrichloride 4-chloro-2-fluorotoluene->4-chloro-2-fluoro-benzotrichloride Photochlorination 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic_acid 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic_acid 4-chloro-2-fluoro-benzotrichloride->4-chloro-2-fluoro-5-chlorosulfonyl-benzoic_acid Chlorosulfonylation 4-chloro-2-fluoro-5-sulfamoylbenzoic_acid 4-chloro-2-fluoro- 5-sulfamoylbenzoic acid 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic_acid->4-chloro-2-fluoro-5-sulfamoylbenzoic_acid Ammonolysis Furosemide Furosemide 4-chloro-2-fluoro-5-sulfamoylbenzoic_acid->Furosemide Condensation Furfurylamine Furfurylamine Furfurylamine->Furosemide caption Synthetic workflow for Furosemide.

Caption: A generalized synthetic workflow for Furosemide.

Detailed Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of furosemide, based on established chemical principles.

Protocol 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

This protocol is based on the chlorosulfonylation of 2,4-dichlorobenzoic acid followed by ammonolysis.[3][6]

Materials:

  • 2,4-dichlorobenzoic acid

  • Chlorosulfonic acid

  • Ammonia solution (25%)

  • Sodium sulfate (catalyst)

  • N-Methyl-2-pyrrolidone (NMP, solvent)

  • Ethanol (for recrystallization)

  • Hydrochloric acid

Procedure:

  • Chlorosulfonylation:

    • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2,4-dichlorobenzoic acid in NMP.

    • Add sodium sulfate as a catalyst.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add chlorosulfonic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The solid precipitate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, is collected by filtration and washed with cold water.

  • Ammonolysis:

    • Suspend the crude 2,4-dichloro-5-carboxybenzenesulfonyl chloride in water.

    • Cool the suspension in an ice bath and add concentrated ammonia solution dropwise, keeping the temperature below 10 °C.

    • Stir the mixture at room temperature for 1-2 hours.

    • Acidify the reaction mixture with hydrochloric acid to a pH of 2-3.

    • The precipitated crude 2,4-dichloro-5-sulfamoylbenzoic acid is collected by filtration and washed with water.

  • Purification:

    • Recrystallize the crude product from ethanol to obtain pure 2,4-dichloro-5-sulfamoylbenzoic acid.

Protocol 2: Condensation with Furfurylamine to Synthesize Furosemide

This protocol describes the final condensation step to yield furosemide.[3][8]

Materials:

  • 2,4-dichloro-5-sulfamoylbenzoic acid

  • Furfurylamine

  • Sodium bicarbonate

  • Ethanol or other suitable solvent

Procedure:

  • In a reaction flask, suspend 2,4-dichloro-5-sulfamoylbenzoic acid in ethanol.

  • Add sodium bicarbonate to the suspension.

  • Add furfurylamine to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure.

  • Acidify the residue with a suitable acid (e.g., dilute HCl) to precipitate the crude furosemide.

  • Collect the crude product by filtration, wash with water, and dry.

  • Recrystallize the crude furosemide from a suitable solvent system (e.g., ethanol/water) to obtain the pure API.

Causality Behind Experimental Choices

  • Choice of Starting Material: The use of a substituted benzoic acid as the starting material is economically viable and allows for the precise introduction of substituents on the aromatic ring.

  • Chlorosulfonylation: Chlorosulfonic acid is a powerful reagent for introducing the sulfonyl chloride group onto the aromatic ring. The reaction conditions, including temperature control, are critical to avoid side reactions.

  • Ammonolysis: The reaction of the sulfonyl chloride with ammonia is a standard method for the synthesis of sulfonamides. The use of aqueous ammonia is a practical and efficient approach.

  • Condensation Reaction: The nucleophilic substitution of the activated chlorine atom on the benzene ring by the amino group of furfurylamine is the key bond-forming step in the final stage of the synthesis. The use of a base like sodium bicarbonate is essential to neutralize the HCl formed during the reaction.[8]

Self-Validating Systems and Quality Control

Throughout the synthesis, it is imperative to employ analytical techniques to monitor reaction progress and characterize intermediates and the final product.

  • Thin Layer Chromatography (TLC): A rapid and effective method for monitoring the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the intermediates and the final API, as well as for identifying and quantifying any impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the synthesized compounds, confirming their identity.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the products and to aid in their structural elucidation.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., -COOH, -SO₂NH₂, C-O-C).

Conclusion

The synthesis of furan-containing sulfonamide drugs, exemplified by furosemide, is a testament to the power of strategic chemical synthesis. The use of a well-defined carboxylic acid intermediate allows for a convergent and efficient manufacturing process. While the specific molecule this compound may not be a common intermediate, the principles outlined in this guide provide a solid foundation for the synthesis and understanding of this important class of pharmaceuticals. Researchers and drug development professionals can leverage these concepts to design novel synthetic routes and to develop new therapeutic agents with improved properties.

References

  • ResearchGate. (n.d.). (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... Retrieved from [Link]

  • GPAT DISCUSSION CENTER. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.
  • Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). Retrieved from [Link]

  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Google Patents. (n.d.). Synthesis method of furosemide drug intermediate 2,4-dichlorotoluene.
  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • National Center for Biotechnology Information. (2023, January 2). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Furosemide Assay in Pharmaceuticals by Micellar Liquid Chromatography: Study of the Stability of the Drug | Request PDF. Retrieved from [Link]

  • IRIS. (2024, July 5). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9). Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

Sources

Application Note: A Validated Protocol for the Esterification of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of esters from 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid. Recognizing the compound's potential as a key intermediate in pharmaceutical and materials science, this guide is tailored for researchers, chemists, and drug development professionals. We primarily detail the robust and scalable Fischer-Speier esterification method, explaining the causality behind each step. Furthermore, we address the unique challenges posed by the substrate, including potential steric hindrance and the chemical sensitivity of the sulfamoyl moiety. To ensure experimental success, this document includes in-process validation checkpoints, extensive troubleshooting guidance, and recommendations for alternative protocols under milder conditions.

Introduction and Scientific Rationale

This compound and its corresponding esters are heterocyclic compounds of significant interest. The furan core is a prevalent scaffold in medicinal chemistry, and the sulfonamide group is a critical pharmacophore known for its bioisosteric replacement of carboxylic acids, offering improved stability and hydrogen bonding capabilities.[1] The successful esterification of this molecule is a crucial step for modifying its solubility, reactivity, and pharmacokinetic properties, thereby enabling its use in downstream applications such as library synthesis for drug discovery.

The primary challenge in this synthesis lies in achieving efficient esterification without compromising the integrity of the sulfonamide group. While the classic Fischer-Speier esterification is economical and effective, the requisite strong acid and high temperatures can pose a risk to sensitive functional groups. This protocol is designed to navigate that challenge, providing a reliable primary method and outlining credible alternatives.

Mechanistic Insight: The Choice of Fischer Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[2][3][4] It is a fundamentally equilibrium-driven process where a carboxylic acid reacts with an alcohol to form an ester and water.[5]

The mechanism proceeds through several reversible steps, aptly summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

  • Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (H₂O).

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

Causality of Experimental Choices:

  • Acid Catalyst (H₂SO₄): A strong mineral acid like sulfuric acid is used to ensure efficient initial protonation, which is often the rate-determining step.[6]

  • Excess Alcohol: According to Le Châtelier's principle, using the alcohol as both the solvent and the reactant creates a large excess. This shifts the reaction equilibrium towards the product side, maximizing the yield of the desired ester.[2]

  • Heat (Reflux): The reaction is typically performed at the boiling point of the alcohol to provide the necessary activation energy and increase the reaction rate.

Experimental Design and Protocols

This section details the primary protocol for Fischer esterification. Researchers should always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97% PurityCommercial SourceStarting material.
Methanol or EthanolAnhydrous, ACS GradeCommercial SourceServes as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercial SourceCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house prepFor quenching the reaction.
Ethyl AcetateACS GradeCommercial SourceExtraction solvent.
Brine (Saturated NaCl Solution)Saturated SolutionIn-house prepFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceDrying agent.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
Instrumentation
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol).

    • Add the desired alcohol (e.g., Methanol, 20 mL) to the flask. Stir the mixture until the carboxylic acid is fully dissolved or a uniform suspension is formed.

  • Catalyst Addition:

    • Carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 mmol, approx. 2-3 drops) to the stirring solution. An exotherm may be observed.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to a gentle reflux using a heating mantle. For methanol, this is ~65°C; for ethanol, ~78°C.

    • Allow the reaction to proceed for 4-12 hours.

  • In-Process Validation (Reaction Monitoring):

    • Monitor the reaction progress using TLC (e.g., mobile phase: 30% Ethyl Acetate in Hexanes).

    • Spot the starting material and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate (NaHCO₃, 50 mL) to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution (effervescence) will occur.

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers.

    • Wash the combined organic layer with brine (1 x 40 mL) to remove residual water and salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ester.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected product, for example, Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate, has a molecular formula of C₉H₁₃NO₅S and a molecular weight of 247.27 g/mol .[7]

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow for the esterification protocol.

Esterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reactants Dissolve Carboxylic Acid in excess Alcohol Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat to Reflux (4-12 hours) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Quench Cool & Quench with NaHCO₃ TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate via Rotovap Dry->Concentrate Column Flash Column Chromatography Concentrate->Column Analysis Characterize Product (NMR, MS) Column->Analysis

Caption: Workflow for Fischer Esterification of this compound.

Trustworthiness: Protocol Validation and Troubleshooting

A robust protocol must be self-validating. The key validation step is the diligent monitoring of the reaction by TLC or LC-MS. If the primary protocol yields unsatisfactory results, consider the following.

Issue ObservedPotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time; Inactive catalyst; Insufficient heat.Extend reflux time and continue monitoring. Add a fresh drop of H₂SO₄. Ensure the reaction is maintaining the correct reflux temperature.
Low Yield Equilibrium not sufficiently shifted; Product loss during work-up.Use a larger excess of alcohol. If feasible, remove water as it forms using a Dean-Stark apparatus. Be meticulous during extractions to avoid leaving product in the aqueous layer.
Side Product Formation (via MS)Degradation of the sulfamoyl group due to harsh acidic conditions.Switch to a Milder Protocol. Consider Steglich esterification (DCC/DMAP) or using a coupling agent like TBTU or COMU, which operate under neutral pH and at room temperature.[8][9][10] These methods avoid producing water.[5]
Difficult Purification Product and starting material have similar polarity.Adjust the polarity of the mobile phase for column chromatography. If separation is still poor, consider derivatizing the unreacted starting material to change its polarity before a second purification attempt.

References

  • PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS.
  • Ester synthesis by esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.Master Organic Chemistry.
  • The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • Esterification of 2,5-furan-dicarboxylic acid.
  • The synthesis of esters from carboxylic acids and their deriv
  • Iron(III)
  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived
  • Practical Acid-Catalyzed Acylation of Sulfonamides with Carboxylic Acid Anhydrides.
  • Method for esterifying hindered carboxylic acids.
  • Direct synthesis of furan-2,5-dicarboxylic acid monoamides.
  • Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxyl
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.Journal of the American Chemical Society.
  • Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides.PubMed Central.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).[Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Deriv
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing.[Link]

  • 08.
  • 2,5-dimethyl-1H-pyrrole-3-carboxylic acid.PubChem.
  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies.[Link]

  • Fischer Esterific

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfamoylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for sulfamoylation reaction optimization. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the synthesis of sulfamates and sulfamides. This center is designed to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Section 1: Foundational Concepts & Reagent Selection

This section covers the most fundamental questions regarding the choice of reagents, which is a critical first step in planning your experiment.

FAQ 1: My reaction with sulfamoyl chloride (H₂NSO₂Cl) is giving low yields and multiple byproducts. What's going wrong and what are the alternatives?

Answer: This is a very common issue rooted in the inherent instability of sulfamoyl chloride.[1] It is sensitive to moisture and can decompose, leading to inconsistent reactivity and the formation of undesired side products.

Causality: Sulfamoyl chloride can hydrolyze to sulfamic acid or oligomerize upon storage or exposure to ambient conditions. This reduces the concentration of the active reagent and introduces impurities that can complicate the reaction.

Field-Proven Insight: For more reproducible and cleaner reactions, consider using a bench-stable sulfamoylating agent. A highly effective alternative is Hexafluoroisopropyl Sulfamate (HFIPS) .[1]

  • Advantages of HFIPS:

    • It is a bench-stable, crystalline solid.[1][2]

    • It reacts efficiently with a broad range of alcohols, phenols, amines, and anilines under mild conditions.[1][2]

    • The only significant byproduct is hexafluoroisopropanol (HFIP), which is volatile and easily removed during workup.[1][2]

Another modern approach involves using electron-deficient aryl sulfamates as activated group transfer reagents. These are also typically stable, crystalline solids that can be prepared on a large scale.[2][3]

ReagentStructureKey CharacteristicsCommon Issues
Sulfamoyl Chloride H₂NSO₂ClHighly reactive, inexpensive.Unstable, moisture-sensitive, inconsistent quality.[1]
HFIPS H₂NSO₂OCH(CF₃)₂Bench-stable solid, clean reaction profile.[1][2]Higher initial cost.
Aryl Sulfamates H₂NSO₂OAr (e.g., Ar = p-nitrophenyl)Stable crystalline solids, tunable reactivity.[2][3]Requires synthesis of the reagent.
Sulfur Trioxide Amine Complexes e.g., SO₃·Py, SO₃·NMe₃Milder reagents, commercially available.Can have lower reactivity, potential for pyridine contamination.[4]

Section 2: Optimizing Reaction Parameters

Success in sulfamoylation is highly dependent on the careful selection of solvents, bases, and temperature.

FAQ 2: How do I choose the right solvent for my sulfamoylation? Does it really make a difference?

Answer: Solvent choice is critical and can dramatically accelerate the reaction and improve yields, sometimes even obviating the need for a base.

Causality: Polar aprotic solvents can stabilize charged intermediates and increase the solubility of the reagents. For sulfamoylation of hydroxyl groups with sulfamoyl chloride, specific solvents have been shown to actively promote the reaction.

Expert Recommendation: For the sulfamoylation of hydroxyl groups, N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) are superior choices.[1] Research has shown that these solvents significantly accelerate the reaction, often allowing it to proceed to completion with high yields without the addition of a base.[1] This simplifies the reaction setup and workup.

SolventTypeRationale & Considerations
DMA, NMP Polar AproticExcellent performance for hydroxyl sulfamoylation, often negating the need for a base.[1]
DMF Polar AproticA common choice, but often requires a base like pyridine and careful temperature control.[5]
Acetonitrile (ACN) Polar AproticA reasonable alternative, but may result in slower reaction rates compared to DMA.
DCM, THF AproticGenerally less effective; reactions are often sluggish and require stronger bases (e.g., NaH).
FAQ 3: My substrate has multiple hydroxyl groups. How can I achieve regioselectivity?

Answer: Achieving regioselectivity is a classic challenge governed by steric and electronic factors. Generally, primary alcohols are more reactive than secondary alcohols, which are more reactive than tertiary alcohols.

Causality:

  • Steric Hindrance: The sulfamoyl group is bulky. Less sterically hindered hydroxyl groups will react preferentially.[5][6] This is the most common factor exploited for selectivity.

  • Electronic Effects: The nucleophilicity of the hydroxyl group plays a role. Electron-donating groups nearby can enhance reactivity, while electron-withdrawing groups can decrease it.

  • Catalysis: Modern methods can override inherent substrate biases. Organoboron or organotin catalysts can be used to activate specific diol motifs, enabling site-selective sulfamoylation of secondary hydroxyl groups in complex molecules like carbohydrates.[7]

Strategies for Enhancing Selectivity:

  • Low Temperature: Running the reaction at low temperatures (e.g., 0 °C or -20 °C) can amplify the small differences in activation energy between different hydroxyl groups, leading to higher selectivity.[5][6]

  • Reagent Stoichiometry: Use of ~1.0 equivalent of the sulfamoylating agent will favor monosubstitution at the most reactive site.

  • Catalytic Methods: For challenging substrates, explore catalytic methods. For instance, N-methylimidazole catalyzes the sulfamoylation of alcohols and shows an intrinsic preference for 1° over 2° alcohols.[2][3]

Workflow for Achieving Regioselectivity

G start Substrate with Multiple -OH Groups q1 Is there a significant steric difference? (e.g., 1° vs 2°) start->q1 s1 Exploit Steric Hindrance q1->s1 Yes s3 Use Protecting Groups q1->s3 No p1 Run reaction at low temp (0 °C to -20 °C). Use ~1 eq. of sulfamoylating agent. s1->p1 q2 Is selectivity still poor? p1->q2 s2 Use a Catalytic Method q2->s2 Yes end Achieved Regioselective Product q2->end No p2 Consider N-methylimidazole catalysis for 1°/2° selectivity. Or organoboron/tin catalysts for diol activation. s2->p2 p2->end p3 Protect less reactive hydroxyls. Sulfamoylate desired position. Deprotect. s3->p3 p3->end

Caption: Decision workflow for regioselective sulfamoylation.

Section 3: Troubleshooting Guide

Even with an optimized plan, experiments can fail. This guide addresses specific problems in a Q&A format.

Problem 1: My TLC analysis shows unreacted starting material, even after prolonged reaction time.

Q: What are the primary causes of a stalled or incomplete reaction?

A: This typically points to one of four issues: inactive reagents, insufficient reactivity of the substrate, poor solvent choice, or the need for a stronger base/catalyst.

Troubleshooting a Stalled Sulfamoylation Reaction

G start Stalled Reaction: Unreacted Starting Material q1 Using Sulfamoyl Chloride? start->q1 a1 Reagent may have decomposed. Use a fresh bottle or switch to a stable alternative like HFIPS. q1->a1 Yes q2 Is the substrate hindered or electron-deficient? q1->q2 No a1->q2 a2 Increase reaction temperature. Use a stronger base (e.g., NaH). Consider catalytic methods. q2->a2 Yes q3 What is the solvent? q2->q3 No end Reaction Proceeds a2->end a3 Switch to DMA or NMP, which can accelerate the reaction. q3->a3 a3->end

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers, we've all faced the frustrating challenge of a promising compound that simply won't stay in solution. 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid, with its unique combination of functional groups, represents a class of molecules that can be particularly prone to solubility issues in aqueous assay buffers. Low solubility can lead to a cascade of problems, including underestimated potency, high data variability, and misleading structure-activity relationships (SAR)[1].

This guide is designed to move beyond simple protocols. It provides a systematic, scientifically-grounded framework for diagnosing and solving these solubility challenges. We will delve into the "why" behind each technique, empowering you to make informed decisions for your specific experimental context. Our goal is to ensure your assay data is both accurate and reliable.

Section 1: Foundational Knowledge - Understanding the Molecule

A clear understanding of the compound's physicochemical properties is the first step toward solving any solubility problem. Let's break down the key features of its structure.

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility of this molecule is a tale of two competing characteristics: hydrophilic (water-loving) ionizable groups and a hydrophobic (water-fearing) core.

  • Hydrophilic Ionizable Groups:

    • Carboxylic Acid (-COOH): This is a primary acidic group. At physiological pH, it will be largely deprotonated to its carboxylate form (-COO⁻), which is charged and highly water-soluble.

    • Sulfonamide (-SO₂NH₂): This group is also weakly acidic. The hydrogen on the nitrogen can be removed at a higher pH to form a negative ion (-SO₂NH⁻), which increases water solubility. The interplay between these two groups is critical.

  • Hydrophobic Core:

    • Dimethyl-furan Ring: The furan ring, substituted with two methyl groups, forms a rigid, nonpolar core. This part of the molecule prefers to avoid water and is the primary driver of low aqueous solubility, especially at acidic pH where the ionizable groups are uncharged. Furan itself is only slightly soluble in water[2].

This dual nature means that the overall solubility is highly dependent on the solution's environment, particularly its pH.

Caption: Key functional groups influencing the compound's solubility.

Q2: How does pH impact the solubility of this compound?

A: The pH of your aqueous buffer is the most powerful tool you have for manipulating the solubility of this compound. The principle is based on controlling the ionization state of the acidic functional groups.

  • At Low pH (e.g., pH < 4): Both the carboxylic acid and the sulfonamide group will be fully protonated (uncharged). In this state, the hydrophobic nature of the furan ring dominates, and the compound will exhibit its lowest aqueous solubility .

  • At Mid pH (e.g., pH 5-8): The carboxylic acid (typically with a pKa of ~3-5) will be deprotonated (charged), significantly increasing solubility. The sulfonamide (pKa often ~9-10) will likely remain protonated.

  • At High pH (e.g., pH > 10): Both the carboxylic acid and the sulfonamide group will be deprotonated, giving the molecule two negative charges. This is the state of maximum aqueous solubility .

The Henderson-Hasselbalch principle dictates this behavior: When the pH is above the pKa of a functional group, the ionized (more soluble) form predominates. Therefore, increasing the pH of your assay buffer is a primary strategy for enhancing solubility[3][4].

pH RangeCarboxylic Acid StateSulfonamide StateExpected Aqueous Solubility
Acidic (pH < 4) Neutral (-COOH)Neutral (-SO₂NH₂)Very Low
Near-Neutral (pH 6-8) Ionized (-COO⁻)Neutral (-SO₂NH₂)Moderate to High
Basic (pH > 10) Ionized (-COO⁻)Ionized (-SO₂NH⁻)Very High
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A: This is a critical concept that explains why a compound might seem soluble initially but precipitates during your experiment.

  • Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It's the maximum amount of the compound that can be dissolved in a solvent (like your assay buffer) under stable, equilibrium conditions. This is a fixed, intrinsic property of the compound in that specific medium[5].

  • Kinetic Solubility: This is what is most often measured in drug discovery. It is determined by taking a high-concentration stock solution in an organic solvent (usually DMSO) and rapidly diluting it into the aqueous assay buffer[6][7]. The concentration at which the compound begins to precipitate is its kinetic solubility.

Why it matters: Kinetic solubility is often higher than thermodynamic solubility because the rapid dilution can create a temporary, supersaturated state. This state is unstable. Over the course of your assay (minutes to hours), these supersaturated solutions can begin to precipitate, leading to inaccurate and unreliable results[1][8]. Recognizing this difference is key to troubleshooting.

Troubleshooting_Precipitation Start Precipitation Observed in Assay Well CheckConc Is final compound concentration > known or predicted solubility? Start->CheckConc CheckDMSO Is final DMSO concentration > 1%? (or known limit for your assay) CheckConc->CheckDMSO No SolubilityIssue Root Cause: Thermodynamic Solubility Exceeded CheckConc->SolubilityIssue Yes CheckTime Did precipitation appear over time? CheckDMSO->CheckTime No DMSOIssue Root Cause: DMSO-induced 'Salting Out' or Toxicity CheckDMSO->DMSOIssue Yes CheckBuffer Is the assay buffer pH below 7.0? CheckTime->CheckBuffer No KineticIssue Root Cause: Kinetic Solubility Issue (Supersaturation Collapse) CheckTime->KineticIssue Yes pH_Issue Root Cause: pH is too low, suppressing ionization. CheckBuffer->pH_Issue Yes Action_EnhanceSol Action: Use solubility enhancement strategies (See Q6). CheckBuffer->Action_EnhanceSol No Action_LowerConc Action: Lower the final compound concentration. SolubilityIssue->Action_LowerConc Action_LowerDMSO Action: Remake stock at higher concentration to lower final DMSO %. DMSOIssue->Action_LowerDMSO KineticIssue->Action_EnhanceSol Action_IncreasepH Action: Increase buffer pH (e.g., to 7.4 or higher). Verify assay compatibility. pH_Issue->Action_IncreasepH

Caption: A step-by-step decision tree for diagnosing precipitation.

Q5: What is the best practice for preparing a stock solution of this compound?

A: A properly prepared stock solution is the foundation for reproducible results. The standard method involves creating a high-concentration stock in 100% Dimethyl Sulfoxide (DMSO).[9][10]

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Preparation:

    • Accurately weigh out a sufficient amount of your compound (e.g., 2.47 mg of a compound with MW 247.27 g/mol for 1 mL of 10 mM stock).

    • Use a high-quality, anhydrous grade of DMSO to prevent introducing water, which can lower the solubility of hydrophobic compounds in the stock solution.

  • Dissolution:

    • Add the solid compound to a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or glass vial).

    • Add the calculated volume of 100% DMSO.

    • Vortex vigorously for 1-2 minutes.

    • Rationale: This provides mechanical energy to break up the solid lattice and facilitate solvation.

  • Visual Confirmation:

    • Carefully inspect the solution against a bright light. Ensure there are no visible particulates or haziness. The solution must be perfectly clear.

    • If particulates remain, brief sonication in a water bath (5-10 minutes) can be used. Avoid excessive heating, which could degrade the compound.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes.

    • Rationale: This is critical to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[1]

    • Store aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption from the air.

Q6: My compound is still crashing out of solution. What are my options for improving its solubility in the final assay buffer?

A: If lowering the concentration is not an option, you must actively improve the solubility in the final assay medium. Here are three primary strategies, which can sometimes be combined.

StrategyMechanism of ActionProsCons
1. pH Modification Increases ionization of acidic groups, making the molecule more polar and water-soluble. [3][11]Highly effective for ionizable compounds; simple to implement.May alter assay performance (enzyme activity, cell health) if the pH is shifted outside the optimal range.
2. Co-solvents The organic solvent in the final buffer (e.g., DMSO, ethanol) reduces the overall polarity of the solvent, making it more favorable for the hydrophobic core. [12]Simple to use via dilution from stock.Can cause assay interference or cytotoxicity at higher concentrations. Typically must be kept <1% v/v. [13][14]
3. Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They encapsulate the hydrophobic furan ring, presenting a water-soluble complex to the solution. [15][16][]Biologically inert; highly effective for specific molecules; can improve stability. [14]May not work for all compounds; requires screening for the best cyclodextrin type and concentration.

Protocol: Screening for Optimal Solubility Conditions

  • Prepare a Test Plate: Use a clear 96-well plate.

  • pH Screening: In different wells, add your assay buffer adjusted to various pH values (e.g., pH 6.5, 7.0, 7.4, 8.0).

  • Cyclodextrin Screening: To wells containing your standard assay buffer (e.g., at pH 7.4), add different concentrations of a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice.[15] Test final concentrations from 1 mM to 10 mM.

  • Compound Addition: Add your compound (from a DMSO stock) to all wells to achieve the desired final concentration. Include a "buffer + DMSO only" well as a negative control.

  • Incubation and Observation:

    • Mix the plate well.

    • Read the absorbance at 620 nm or 750 nm immediately (T=0). A higher absorbance indicates scattering from precipitated particles.

    • Incubate the plate under your standard assay conditions (e.g., 1 hour at 37°C).

    • Read the absorbance again (T=1 hr).

  • Analysis: Identify the conditions (pH, cyclodextrin concentration) that show the lowest absorbance reading at both time points. This indicates the best solubility. Crucially, you must then run vehicle controls with these new conditions to ensure they do not affect your assay readout.

Section 3: Advanced Protocols & Validation

Q7: How can I experimentally determine the kinetic solubility of my compound in my specific assay buffer?

A: A turbidimetric solubility assay is a straightforward method to quantify the kinetic solubility limit.

Protocol: High-Throughput Turbidimetric Solubility Assay

  • Compound Plate Preparation: Create a serial dilution of your compound in 100% DMSO in a 96-well plate. Start from a high concentration (e.g., 10 mM) and perform a 2-fold dilution series.

  • Buffer Plate: Add your final assay buffer to the wells of a clear 96-well analysis plate.

  • Dilution & Mixing: Transfer a small, fixed volume (e.g., 2 µL) from the compound plate to the buffer plate (e.g., containing 198 µL of buffer). This performs the rapid 1:100 dilution. Mix immediately and thoroughly.

  • Measurement: Read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) after 15 minutes and again after 2 hours.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline is the kinetic solubility limit. The 2-hour time point will reveal any issues with supersaturation collapse over time.

Q8: How do I confirm that my solubility enhancement strategy isn't interfering with my assay results?

A: This is a critical validation step. Any change to the buffer composition must be tested for artifacts.

  • Vehicle Controls: Always run a control containing the highest concentration of your chosen additive (e.g., 0.5% DMSO, or 10 mM HP-β-CD in 0.5% DMSO) without your test compound. This control should show no effect on the assay's positive and negative controls.

  • Potency Confirmation: If you find a condition that solubilizes your compound, run a full dose-response curve and compare the resulting IC50/EC50 value to a historical value if available. A significant shift in potency could indicate an interaction between your solubilizer and the assay components (e.g., the cyclodextrin binding to your target protein or sequestering a substrate).

  • Orthogonal Validation: If possible, confirm a key result using a different assay format that may be less sensitive to the solubilizing agent.

Section 4: Frequently Asked Questions (FAQs)

Q9: Can I use sonication or heat to dissolve my compound directly in the buffer? A: While gentle heating or sonication can help dissolve a compound, it often creates a highly unstable, supersaturated solution that will rapidly precipitate upon cooling. This approach is generally not recommended for generating reproducible data in assays. It is better to use the DMSO stock method or find a formulation that provides true thermodynamic solubility.

Q10: My stock solution in DMSO has frozen. Is it still good? A: Yes, freezing is the correct way to store DMSO stocks. However, after thawing, you must ensure the compound is fully redissolved before use. Vortex the vial thoroughly and visually inspect for any solid material. As mentioned, repeated freeze-thaw cycles should be avoided by making single-use aliquots.[1]

Q11: What is the maximum concentration of DMSO I can use in my cell-based assay? A: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity. Some robust lines may tolerate 1%, but concentrations above this often lead to cytotoxicity or off-target effects.[13][14] It is essential to determine the tolerance of your specific cell line by running a DMSO dose-response curve and measuring cell viability.

References

  • Reddit. (2022). How to tackle compound solubility issue. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). 2,5-Dimethyl-3-furoic acid. PubChem. [Online] Available at: [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Online] Available at: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Preparing Solutions. [Online] Available at: [Link]

  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Online] Available at: [Link]

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Online] Available at: [Link]

  • PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Online] Available at: [Link]

  • PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Online] Available at: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Online] Available at: [Link]

  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Online] Available at: [Link]

  • PubMed. (n.d.). pH-induced solubility transition of sulfonamide-based polymers. [Online] Available at: [Link]

  • Cytotechnology. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate. PubChem. [Online] Available at: [Link]

  • ResearchGate. (2024). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Online] Available at: [Link]

  • ResearchGate. (2021). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Online] Available at: [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Online] Available at: [Link]

  • ResearchGate. (2022). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. [Online] Available at: [Link]

  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Online] Available at: [Link]

  • ResearchGate. (2008). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Online] Available at: [Link]

  • ResearchGate. (2002). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. [Online] Available at: [Link]

  • MDPI. (2012). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Online] Available at: [Link]

  • ResearchGate. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Online] Available at: [Link]

  • Authorea. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Online] Available at: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Online] Available at: [Link]

  • YouTube. (2020). Solution-making strategies & practical advice. [Online] Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Online] Available at: [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Online] Available at: [Link]

  • Semantic Scholar. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Online] Available at: [Link]

  • ACS Publications. (2024). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Online] Available at: [Link]

  • Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?. [Online] Available at: [Link]

  • PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Online] Available at: [Link]

  • Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Online] Available at: [Link]

  • MDPI. (n.d.). Strategies for Removal of Protein-Bound Uremic Toxins in Hemodialysis. [Online] Available at: [Link]

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. [Online] Available at: [Link]

  • Chem-Impex. (n.d.). Dimethyl furan-2,5-dicarboxylate. [Online] Available at: [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol. [Online] Available at: [Link]

Sources

Technical Support Center: Advanced Purification Strategies for Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating and purifying polar molecules. Traditional reversed-phase chromatography often falls short in these applications, leading to poor retention, inadequate separation, and compromised purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative purification techniques, empowering you to overcome these hurdles and achieve your purification goals.

The Challenge of Purifying Polar Compounds

Polar compounds, characterized by the presence of heteroatoms (O, N, S) and the ability to form hydrogen bonds, exhibit strong interactions with polar solvents, including water. This inherent hydrophilicity makes them poorly retained on nonpolar stationary phases used in reversed-phase high-performance liquid chromatography (RP-HPLC). Common issues encountered with traditional methods include:

  • Inadequate Retention: Highly polar analytes often elute in the void volume of C18 columns.

  • Poor Peak Shape: Secondary interactions with residual silanols on the stationary phase can lead to peak tailing, particularly for polar basic compounds.[1]

  • Matrix Effects: Complex sample matrices can interfere with the retention and ionization of polar analytes, especially in sensitive detection techniques like mass spectrometry (MS).

To address these challenges, several alternative chromatographic techniques have been developed. This guide will focus on four powerful strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Ion-Exchange Chromatography (IEX)

  • Supercritical Fluid Chromatography (SFC)

  • Mixed-Mode Chromatography (MMC)

Below is a decision tree to help you select the most appropriate starting point for your purification challenge.

TechniqueSelection start Start: You have a polar organic compound to purify is_ionizable Is the compound ionizable? start->is_ionizable is_highly_polar Is the compound highly polar and neutral? is_ionizable->is_highly_polar No IEX Ion-Exchange Chromatography (IEX) is_ionizable->IEX Yes solubility_check Is the compound soluble in organic solvents? is_highly_polar->solubility_check No HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is_highly_polar->HILIC Yes complex_mixture Is it a complex mixture with compounds of varying polarity and charge? solubility_check->complex_mixture No SFC Supercritical Fluid Chromatography (SFC) solubility_check->SFC Yes complex_mixture->HILIC No, consider HILIC or SFC based on solubility MMC Mixed-Mode Chromatography (MMC) complex_mixture->MMC Yes

Caption: Decision tree for selecting a purification technique.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[2] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[2] A water-rich layer is adsorbed onto the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[3]

HILIC Troubleshooting Guide
Issue Question & Answer
Retention Time Instability (Drift) Q: My retention times are consistently drifting to shorter or longer times with each injection. What is causing this and how can I fix it? A: Retention time drift in HILIC is most commonly caused by insufficient column equilibration. The water layer on the stationary phase is crucial for reproducible retention, and it can take a significant amount of time to establish a stable equilibrium.[4] For gradient methods, we recommend equilibrating with at least 10-20 column volumes of the initial mobile phase.[3][4] Another potential cause is the leaching of ions from borosilicate glass solvent bottles, which can alter the water layer. Consider using PFA or other plastic solvent reservoirs to improve retention time repeatability.[5][6]
Poor Peak Shape (Tailing or Fronting) Q: My polar analyte is showing significant peak tailing. What's the underlying reason and how can I improve the peak shape? A: Peak tailing in HILIC can be due to secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns. For basic compounds, adding a small amount of a basic additive to the mobile phase can improve peak shape. A more common cause is a mismatch between the injection solvent and the mobile phase.[4] Injecting a sample dissolved in a solvent with a higher water content than the mobile phase will disrupt the water layer and cause peak distortion.[4] Always aim to dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.[4]
Low Analyte Recovery Q: I'm experiencing low recovery of my polar compound off the HILIC column. Where could my compound be going? A: Low recovery can be due to strong, irreversible adsorption of the analyte to the stationary phase. This is more common with highly charged or zwitterionic compounds on certain HILIC phases.[7] Ensure your mobile phase pH is appropriate to maintain the desired charge state of your analyte. If you suspect irreversible binding, try a different HILIC stationary phase chemistry (e.g., switch from a bare silica to an amide or zwitterionic phase) to alter the selectivity.[7]
HILIC FAQs

Q: How do I choose the right HILIC column? A: The choice of HILIC stationary phase depends on the nature of your analyte. Bare silica columns are a good starting point for many polar neutral compounds. Amide phases offer different selectivity and are often a good choice for carbohydrates and polar peptides. Zwitterionic phases are effective for a broad range of polar and charged analytes.[8]

Q: What are the best starting conditions for HILIC method development? A: A good starting point is a mobile phase of 80-95% acetonitrile in water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate) to control pH and improve peak shape. The initial high organic content is crucial for retaining polar analytes.

Q: Is HILIC compatible with mass spectrometry? A: Yes, HILIC is highly compatible with MS. The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity compared to reversed-phase methods.[3]

HILIC Experimental Protocol: Purification of Metformin

This protocol outlines the purification of the polar drug metformin from a crude reaction mixture.

  • Column: HILIC Silica Column (5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude sample in 90:10 Acetonitrile:Water.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[9] The stationary phase contains charged functional groups that interact with oppositely charged analytes.[9] This technique is ideal for purifying ionizable polar compounds such as amino acids, peptides, proteins, and nucleotides.[9]

IEX Troubleshooting Guide
Issue Question & Answer
No or Poor Binding to the Column Q: My charged polar compound is not binding to the IEX column and is eluting in the flow-through. Why is this happening? A: This is a common issue and is typically due to incorrect buffer pH or high salt concentration in the sample. For a cation-exchange column, the buffer pH must be at least 0.5-1 pH unit below the isoelectric point (pI) of the compound to ensure a net positive charge.[10] For an anion-exchange column, the pH should be at least 0.5-1 pH unit above the pI.[10] Additionally, the ionic strength of the sample must be low enough to allow for electrostatic binding to the resin. Desalting or diluting your sample before loading is often necessary.
Low Recovery of the Target Compound Q: I can bind my compound to the column, but I get very low recovery during elution. What are the potential causes? A: Low recovery in IEX can be due to several factors. The protein may be binding too strongly to the resin, requiring a higher salt concentration or a more extreme pH for elution. However, be cautious as harsh elution conditions can denature the protein. Another possibility is that the protein is unstable in the elution buffer.[1] It is also important to ensure the column is not overloaded, as this can lead to poor recovery and peak shape.
Poor Resolution Between Peaks Q: My compounds of interest are co-eluting. How can I improve the resolution? A: To improve resolution, you can optimize the elution gradient. A shallower salt gradient will provide better separation of compounds with similar charges.[10] Alternatively, you can adjust the pH of the mobile phase to alter the net charge of the analytes and, therefore, their retention. Using a resin with a smaller particle size can also increase resolution.[10]
IEX FAQs

Q: What is the difference between strong and weak ion exchangers? A: Strong ion exchangers are charged over a wide pH range, while the charge of weak ion exchangers is pH-dependent. Strong ion exchangers are generally a good starting point for method development as they offer more robust binding.

Q: How do I choose between a salt gradient and a pH gradient for elution? A: Salt gradients are more common and involve increasing the ionic strength of the mobile phase to disrupt the electrostatic interactions between the analyte and the stationary phase. pH gradients are also effective and work by changing the net charge of the analyte, causing it to elute. The choice depends on the stability of your compound and the desired selectivity.

Q: What are some common buffers used in IEX? A: The choice of buffer is critical and depends on the desired pH range and the type of ion exchanger. For anion exchange, common buffers include Tris and phosphate. For cation exchange, acetate and phosphate buffers are frequently used.

IEX Experimental Protocol: Purification of a Polar Peptide

This protocol describes the purification of a synthetic polar peptide with a pI of 8.5.

  • Column: Strong Cation Exchange (SCX) Column (10 µm, 10 x 250 mm)

  • Buffer A: 20 mM Sodium Phosphate, pH 6.0

  • Buffer B: 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0

  • Gradient: 0-100% B over 30 minutes

  • Flow Rate: 2.0 mL/min

  • Sample Preparation: Dissolve the peptide in Buffer A and ensure the conductivity is low.

Supercritical Fluid Chromatography (SFC)

SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide (CO2), as the primary mobile phase.[11] By adding a polar organic co-solvent (modifier), such as methanol, the polarity of the mobile phase can be tuned to elute a wide range of compounds, including those with moderate to high polarity.[12]

SFC Troubleshooting Guide
Issue Question & Answer
Poor Peak Shape (Splitting or Tailing) Q: I'm observing split or tailing peaks for my polar basic compound in SFC. What is the cause and how can I fix it? A: Poor peak shape in SFC for polar bases is often due to interactions with acidic sites on the stationary phase (e.g., bare silica). Adding a small amount of a basic additive, such as isopropylamine or ammonium hydroxide, to the modifier can significantly improve peak shape by neutralizing these active sites.[13] Peak distortion can also be caused by a mismatch between the injection solvent and the mobile phase. Injecting a polar analyte dissolved in a highly polar solvent can lead to peak distortion. Try dissolving your sample in a less polar solvent if possible.
Inconsistent Retention Times Q: My retention times in SFC are not reproducible. What factors could be contributing to this? A: Retention in SFC is sensitive to changes in pressure, temperature, and mobile phase composition. Ensure your system is maintaining a stable backpressure and temperature. Small variations in the modifier percentage can also lead to shifts in retention. Precise and accurate pumping of both CO2 and the modifier is crucial for reproducible results.
Low Solubility of Polar Compounds Q: My highly polar compound is not soluble in the mobile phase, leading to precipitation on the column. What are my options? A: While SFC is excellent for many polar compounds, highly water-soluble molecules can be a challenge.[12] Adding a small percentage of water to the modifier (e.g., up to 5%) can increase the solubility of very polar analytes and improve peak shape.[14] However, be aware that too much water can lead to phase separation with the CO2.
SFC FAQs

Q: What are the advantages of SFC over HPLC for polar compound purification? A: SFC offers several advantages, including faster separations due to the low viscosity of the mobile phase, reduced solvent consumption (as CO2 is the primary mobile phase), and concentrated fractions that are easier to evaporate. For moderately polar compounds, SFC can provide orthogonal selectivity to reversed-phase HPLC.

Q: What stationary phases are commonly used in SFC? A: A variety of polar stationary phases are used in SFC, including bare silica, diol, amino, and cyano phases. Chiral stationary phases are also widely used for the separation of enantiomers.

Q: Can I use additives in SFC? A: Yes, acidic and basic additives are commonly used in SFC to improve the peak shape of ionizable compounds. Volatile additives are preferred for preparative applications to simplify post-purification workup.

SFC Experimental Protocol: Purification of a Polar Amine

This protocol is for the purification of a moderately polar primary amine.

  • Column: Amino-propyl bonded silica column (5 µm, 10 x 250 mm)

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol with 0.2% Isopropylamine

  • Gradient: 5% to 40% B over 10 minutes

  • Flow Rate: 10 mL/min

  • Backpressure: 150 bar

  • Temperature: 40 °C

  • Sample Preparation: Dissolve the sample in methanol.

Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases that have both reversed-phase and ion-exchange characteristics, allowing for multiple retention mechanisms in a single separation. This makes MMC a highly versatile technique for separating complex mixtures containing compounds with a wide range of polarities and charge states.[7]

MMC Troubleshooting Guide
Issue Question & Answer
Complex Method Development Q: Method development in MMC seems complicated due to the multiple retention mechanisms. Where do I start? A: The key to MMC method development is to systematically vary the mobile phase parameters that control each retention mechanism. Start by adjusting the organic solvent concentration to control the reversed-phase retention. Then, vary the buffer concentration (ionic strength) to modulate the ion-exchange interactions. Finally, adjust the pH to alter the charge states of your analytes and the stationary phase. A design of experiments (DoE) approach can be very effective for efficiently optimizing these parameters.[15]
Unpredictable Elution Order Q: The elution order of my compounds is not what I expected. How can I understand and control the selectivity? A: The elution order in MMC is a result of the interplay between hydrophobic and electrostatic interactions. By changing the mobile phase conditions, you can tune the dominant retention mechanism and thus the selectivity. For example, at high organic content, HILIC-like interactions may become more prominent. At low pH, acidic compounds will be neutral and retained by reversed-phase, while basic compounds will be charged and retained by cation exchange. Understanding the pKa of your analytes and the charge characteristics of the stationary phase is crucial for predicting and controlling selectivity.
Reproducibility Issues Q: I'm having trouble with the reproducibility of my MMC separations. What are the common causes? A: Reproducibility issues in MMC can arise from insufficient column equilibration, especially when changing mobile phase pH or ionic strength. It is also important to use high-purity salts and solvents to avoid contaminating the stationary phase. Some older generation mixed-mode columns were known for batch-to-batch variability, so using a reputable, modern column is recommended.
MMC FAQs

Q: When should I choose MMC over other techniques? A: MMC is particularly useful for separating complex mixtures containing both polar and nonpolar compounds, as well as acidic, basic, and neutral species in a single run.[7] It is also a great option when you need to retain and separate highly polar, charged compounds without using ion-pairing reagents.

Q: What types of mixed-mode stationary phases are available? A: There is a wide variety of mixed-mode phases, combining different reversed-phase ligands (e.g., C18, phenyl) with various ion-exchange functionalities (e.g., strong/weak cation/anion exchangers). Some phases are also designed to operate in HILIC mode under high organic conditions.

Q: Is MMC compatible with MS? A: Yes, MMC is generally compatible with MS, especially when using volatile buffers like ammonium formate or ammonium acetate. The ability to avoid non-volatile ion-pairing reagents is a significant advantage of MMC for LC-MS applications.[7]

MMC Experimental Protocol: Simultaneous Analysis of an Acidic Drug and a Basic Counter-ion

This protocol demonstrates the separation of a weakly acidic drug and its basic counter-ion.

  • Column: Mixed-Mode C18 and Strong Anion Exchange (SAX) Column (5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile.

Comparative Summary of Techniques

Technique Primary Retention Mechanism Best Suited For Key Advantages Common Challenges
HILIC Partitioning into a water layer on a polar stationary phaseHighly polar and hydrophilic neutral or charged compoundsExcellent retention of very polar analytes, MS-friendlyRetention time instability, sensitive to injection solvent
IEX Electrostatic interaction between charged analytes and a charged stationary phaseIonizable polar compounds (amino acids, peptides, nucleotides)High selectivity for charged molecules, high capacityRequires low salt sample, can be harsh on biomolecules
SFC Normal-phase adsorption/partitioning with a supercritical fluid mobile phaseModerately polar to nonpolar compounds, chiral moleculesFast separations, reduced organic solvent use, orthogonal to RPLimited solubility for very polar compounds, requires specialized equipment
MMC Combination of reversed-phase and ion-exchange (and sometimes HILIC) interactionsComplex mixtures of polar, nonpolar, and charged compoundsHigh versatility and tunable selectivity, MS-friendlyMore complex method development

References

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247.
  • Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]

  • ResearchGate. (2017, January 1). How to improve peak shape in Supercritical Fluid Chromatography? Retrieved from [Link]

  • LCGC International. (2024, June 26). HILIC Retention Time Issues Addressed with New Approach. Retrieved from [Link]

  • ResearchGate. (2026, January 6). Investigation of polar mobile organic compounds (PMOC) removal by reverse osmosis and nanofiltration: rejection mechanism modelling using decision tree. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]

  • Welch Materials, Inc. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Serafimov, K., Knappe, C., Li, F., Sievers-Engler, A., & Lämmerhofer, M. (2024). Solving the retention time repeatability problem of hydrophilic interaction liquid chromatography.
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • Gałuszka, A., & Migaszewski, Z. (2019). Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. Molecules, 24(24), 4578.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Retrieved from [Link]

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2014). Systematic evaluation of HILIC stationary phases for global metabolomics of human plasma.
  • ResearchGate. (2014, June 2). Can anyone help me figure out why I am losing protein during ion exchange chromatography? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • LCGC International. (2018, November 1). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. Retrieved from [Link]

  • Periat, A., Fekete, S., Cusumano, A., Dom-inguez-Vega, E., Guillarme, D., & Svec, F. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • Guo, Y. (2024). Insights into the selectivity of polar stationary phases based on quantitative retention mechanism assessment in hydrophilic interaction chromatography.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Cytiva. (n.d.). Ion Exchange Chromatography Troubleshooting. Retrieved from [Link]

Sources

Validation & Comparative

The Sulfamoyl Moiety: A Privileged Scaffold for Enzyme Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme inhibition, the sulfamoyl group (-SO₂NH₂) represents a cornerstone of medicinal chemistry. Its remarkable versatility as a zinc-binding group, a hydrogen bond donor/acceptor, and a bioisostere for other functional groups has led to its incorporation into a multitude of approved drugs and clinical candidates. This guide provides a comparative analysis of sulfamoyl-containing enzyme inhibitors, offering objective performance data, detailed experimental methodologies, and insights into the structural basis of their activity to empower your research and development endeavors.

The Enduring Significance of the Sulfamoyl Group in Drug Design

The sulfamoyl functional group is a key player in the design of a wide array of therapeutic agents.[1] Its prevalence stems from its unique physicochemical properties. As a derivative of sulfonic acid, the sulfonamide is a strong electron-withdrawing group, influencing the acidity of adjacent protons and participating in potent hydrogen bonding interactions.[2] Crucially, the deprotonated sulfonamide nitrogen is an excellent ligand for metal ions, most notably the zinc cation present in the active site of metalloenzymes.[3] This interaction is a cornerstone of the inhibitory mechanism for a large class of sulfamoyl-containing drugs. Furthermore, the sulfamoyl group can act as a bioisosteric replacement for a carboxylic acid, offering similar spatial and electronic properties with improved metabolic stability and cell permeability.[1]

This guide will dissect the comparative efficacy and selectivity of sulfamoyl-containing inhibitors across three major classes of enzymes: Carbonic Anhydrases, Protein Kinases, and Proteases.

Carbonic Anhydrase Inhibitors: A Classic Tale of Sulfamoyl-Zinc Interaction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[5] The primary sulfonamides are the archetypal inhibitors of CAs, with their mechanism of action centered on the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site.[6][7]

Comparative Inhibitory Potency against CA Isoforms

The human genome encodes for 15 different CA isoforms, and achieving isoform-selective inhibition is a key goal in modern drug design to minimize off-target effects. Below is a comparative table of inhibition constants (Kᵢ) for representative sulfamoyl-containing CA inhibitors against key isoforms.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)25012255.7[5]
Dorzolamide10003.54554[5]
Brinzolamide30003.14251[5]
Compound 4c ¹15.49.38.5115.2[5]
Compound 15 ¹28.67.86.198.7[5]

¹Novel pyrazole- and pyridazinecarboxamide-containing sulfonamides[5]

Expert Analysis: The data clearly illustrates the high potency of sulfonamides against the cytosolic isoform hCA II and the tumor-associated isoform hCA IX. While acetazolamide is a potent inhibitor, it lacks significant isoform selectivity. In contrast, newer generations of inhibitors, such as compounds 4c and 15 , demonstrate improved potency and varying selectivity profiles.[5] The design of these next-generation inhibitors often involves appending "tails" to the sulfamoyl-containing scaffold to exploit subtle differences in the active site clefts of the various isoforms, thereby achieving greater selectivity.

Visualizing the Mechanism of Inhibition

The fundamental interaction of a sulfonamide inhibitor with the active site of carbonic anhydrase is depicted below. The deprotonated sulfonamide nitrogen directly coordinates with the zinc ion, displacing a catalytic water molecule.

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 Coordination His2 His Zn->His2 His3 His Zn->His3 Thr199 Thr199 Glu106 Glu106 Sulfamoyl R-SO₂NH⁻ Sulfamoyl->Zn Coordination Bond Sulfamoyl->Thr199 H-bond R_group Scaffold (R) R_group->Sulfamoyl

Caption: Sulfonamide inhibitor binding to the carbonic anhydrase active site.

Protein Kinase Inhibitors: Targeting the ATP-Binding Pocket

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins.[8] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. Many sulfamoyl-containing kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[9]

Comparative Potency and Selectivity

The human kinome consists of over 500 kinases, presenting a significant challenge for developing selective inhibitors. Kinase inhibitor selectivity is often assessed by screening against a panel of kinases.

InhibitorTarget KinaseIC₅₀ (nM)Off-Target Kinases (Notable Inhibition)Reference
Isoquinoline Sulfonamide Derivative (e.g., H-89) PKA48ROCK, MSK1, S6K1[6]
Indolinone Sulfonamide Derivative CDK2Potent (specific value not provided)Selective over GSK-3β[4]
Sorafenib VEGFR, PDGFR, RAF6-90c-Kit, FLT3[10]

Expert Analysis: The sulfamoyl group in these inhibitors often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interactions of the adenine ring of ATP.[11] Selectivity is achieved by designing the rest of the molecule to interact with specific amino acid residues in the regions surrounding the ATP-binding pocket, which vary between different kinases. As seen with the indolinone sulfonamide derivative, subtle structural modifications can lead to significant gains in selectivity between closely related kinases like CDK2 and GSK-3β.[4]

Visualizing the ATP-Competitive Inhibition

The following workflow illustrates the general principle of ATP-competitive inhibition by a sulfamoyl-containing kinase inhibitor.

G cluster_workflow Kinase Inhibition Workflow Start Active Kinase ATP_binding ATP binds to active site Start->ATP_binding Normal Pathway Inhibition Inhibitor binds to ATP-binding pocket Start->Inhibition Inhibitory Pathway Phosphorylation Substrate Phosphorylation ATP_binding->Phosphorylation Signaling Downstream Signaling Phosphorylation->Signaling Inhibitor Sulfamoyl Inhibitor No_Phosphorylation No Phosphorylation Inhibition->No_Phosphorylation Blocked_Signaling Signaling Blocked No_Phosphorylation->Blocked_Signaling

Caption: ATP-competitive inhibition of a protein kinase.

Protease Inhibitors: A Diverse Array of Targets

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins and are essential for a multitude of physiological processes. Their inhibition is a therapeutic strategy for diseases ranging from viral infections to cancer and inflammation.[12] Sulfamoyl-containing compounds have emerged as potent inhibitors of various classes of proteases, including metalloproteases and serine proteases.[12]

Comparative Inhibitory Activity

A direct head-to-head comparison of sulfamoyl-containing protease inhibitors across different studies is challenging due to variations in assay conditions. However, data from individual studies can provide valuable insights into their potential.

Inhibitor Class/ExampleTarget ProteaseInhibition Data (IC₅₀/Kᵢ)Therapeutic AreaReference
Sulfonamide-based MMP Inhibitors Matrix Metalloproteinases (MMPs)Varies (nM to µM range)Cancer, Arthritis[12]
Acyl Sulfonamides HCV NS3 ProteaseKᵢ = 3.8 nM (for a potent example)Hepatitis C[11]
Sulfamoyl-based Urease Inhibitors UreaseIC₅₀ = 9.95 µM (for a potent example)H. pylori infection[13]

Expert Analysis: In metalloproteases like MMPs, the sulfonamide group can chelate the active site metal ion (often zinc), similar to its action in carbonic anhydrases.[12] For serine proteases like the Hepatitis C virus (HCV) NS3 protease, acyl sulfonamides have proven to be highly effective, with the sulfamoyl group acting as a bioisostere for a carboxylic acid and participating in key hydrogen bonding interactions within the active site.[11] The development of potent and selective sulfamoyl-based protease inhibitors remains an active area of research.

Visualizing Protease Inhibition

The general mechanism of protease inhibition involves blocking the active site to prevent substrate binding and cleavage.

G cluster_workflow Protease Inhibition Protease Protease Binding Substrate Binding Protease->Binding Inhibitor_Binding Inhibitor blocks Active Site Protease->Inhibitor_Binding Substrate Protein Substrate Substrate->Binding Cleavage Peptide Bond Cleavage Binding->Cleavage Products Cleaved Peptides Cleavage->Products Inhibitor Sulfamoyl Inhibitor No_Cleavage No Cleavage Inhibitor_Binding->No_Cleavage

Sources

A Comparative Guide to the X-ray Crystallography of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic Acid Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The intersection of novel chemical scaffolds with powerful analytical techniques is a fertile ground for discovery in medicinal chemistry. This guide delves into the structural elucidation of 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid derivatives, a class of compounds poised for exploration. While specific literature on this exact substitution pattern is nascent, the core moieties—a substituted furan-carboxylic acid and a sulfonamide—are cornerstones of numerous therapeutic agents. Understanding their three-dimensional architecture is paramount for unlocking their therapeutic potential.

This guide provides a comprehensive framework for the X-ray crystallographic analysis of these and analogous compounds. We will navigate the journey from synthesis to structure, offering field-proven insights and detailed protocols. By integrating experimental crystallography with comparative computational methods, we aim to equip researchers with the knowledge to not only determine molecular structures but also to rationally design the next generation of therapeutics.

Part 1: Synthesis and Crystalline Material Preparation

The journey to a crystal structure begins with the synthesis of high-purity material. The proposed synthesis of the title compound class leverages well-established organic chemistry transformations.

Proposed Synthetic Pathway

The synthesis of this compound derivatives can be approached through a multi-step process, beginning with the construction of the furan core, followed by the introduction of the sulfamoyl group.

Step-by-Step Synthesis Overview:

  • Furan Core Synthesis: A common route to substituted furans is through the Paal-Knorr synthesis or related methods, starting from appropriate 1,4-dicarbonyl compounds.

  • Introduction of the Carboxylic Acid: The carboxylic acid moiety can be introduced via various methods, such as the carboxylation of a lithiated furan intermediate.[1]

  • Sulfonylation: The sulfamoyl group is typically introduced by the reaction of a suitable amine with a sulfonyl chloride in the presence of a base.[2][3][4][5] This reaction is robust and widely used in the synthesis of sulfonamide-containing drugs.[2][5]

Synthetic_Pathway Start 1,4-Dicarbonyl Precursor Furan 2,5-Dimethylfuran-3-carboxylate Start->Furan Paal-Knorr Synthesis FinalProduct 2,5-Dimethyl-4-sulfamoylfuran- 3-carboxylic Acid Derivative Furan->FinalProduct Sulfonylation & Hydrolysis Amine Amine/Ammonia SulfamoylChloride Sulfamoyl Chloride Amine->SulfamoylChloride Reaction SulfonylChloride Chlorosulfonic Acid SulfonylChloride->SulfamoylChloride SulfamoylChloride->FinalProduct Reaction with Furan

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocol: Crystallization of Small Organic Molecules

The production of high-quality single crystals is often the most challenging step in X-ray crystallography.[6] The purity of the compound, choice of solvent, and control over nucleation are critical factors.[7]

  • Compound Purification: Ensure the compound is of the highest possible purity (>99%). Techniques like column chromatography or recrystallization are essential.

  • Solvent Selection:

    • Choose a solvent in which the compound is moderately soluble.[7] Highly soluble compounds tend to yield small crystals, while poorly soluble ones may not crystallize at all.

    • Create a solvent screen using a variety of solvents with different polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Seeding: If initial attempts result in small crystals, they can be used as "seed" crystals in a fresh, saturated solution to encourage the growth of larger, single crystals.[7][8]

Part 2: The X-ray Crystallography Workflow

Once a suitable crystal is obtained, the process of determining its molecular structure can begin.[9]

X-ray_Crystallography_Workflow Crystal Single Crystal Selection Mount Crystal Mounting Crystal->Mount Xray X-ray Diffraction Data Collection Mount->Xray Process Data Processing & Reduction Xray->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Structure Validation & Analysis Refine->Validate

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol for Structure Determination
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.[10] For small molecules, this is often done using a cryoloop and flash-freezing the crystal in liquid nitrogen to minimize radiation damage.[10]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[9] The detector collects the intensities and positions of these diffracted beams as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated.

  • Structure Solution and Refinement:

    • An initial electron density map is calculated from the processed diffraction data, often using "direct methods".[11]

    • From this map, an initial model of the molecular structure is built.

    • This model is then refined against the experimental data to improve the fit and determine the precise atomic positions.[11]

Case Study: Crystallographic Data for 5-(Hydroxymethyl)furan-2-carboxylic acid

To illustrate the output of an X-ray crystallography experiment, the following table summarizes the crystallographic data for a related furan-carboxylic acid derivative.[11]

ParameterValue
Chemical FormulaC₆H₆O₄
Molecular Weight142.11 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.838
b (Å)7.2601
c (Å)15.526
V (ų)1221.7
Z8
R-factor (R1)0.035
Goodness-of-fit (S)1.08

Data sourced from the Crystallography Open Database, entry for 5-(Hydroxymethyl)furan-2-carboxylic acid.[11]

Part 3: A Comparative Analysis with Computational Methods

While X-ray crystallography is the gold standard for determining solid-state structures, computational methods for crystal structure prediction (CSP) are emerging as powerful complementary tools.[12][13][14] CSP is particularly valuable in the pharmaceutical industry for identifying potential polymorphs of active pharmaceutical ingredients (APIs).[15]

X-ray Crystallography vs. Computational Crystal Structure Prediction

FeatureX-ray CrystallographyComputational Crystal Structure Prediction (CSP)
Principle Experimental diffraction of X-rays by a single crystal.Theoretical prediction of stable crystal packings based on energy calculations.[12][16]
Output A single, highly accurate 3D molecular structure.A landscape of energetically plausible crystal structures (polymorphs).[14]
Accuracy High, provides precise bond lengths and angles.Variable, dependent on the computational method and force field used.
Requirement A high-quality single crystal.Only the 2D chemical structure is needed.
Time Days to weeks (including crystallization).Days to weeks (computationally intensive).
Application Definitive structure elucidation, SAR studies.Polymorph screening, understanding crystallization behavior.[14][15]

digraph "Synergy_Diagram" {
graph [splines=true, overlap=false];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

XC [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CSP [label="Crystal Structure Prediction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymorphs [label="Identify Potential Polymorphs"]; Experimental [label="Guide Experimental Crystallization"]; Validation [label="Validate Predicted Structures"]; Understanding [label="Deeper Understanding of Solid State"];

CSP -> Polymorphs; Polymorphs -> Experimental; Experimental -> XC; XC -> Validation; Validation -> CSP [style=dashed]; {XC, CSP} -> Understanding [style=invis]; Validation -> Understanding; }

Caption: The synergistic relationship between X-ray crystallography and computational crystal structure prediction.

Part 4: From Structure to Function: The Power of Crystallographic Data

The ultimate goal of determining a molecular structure in drug discovery is to understand its biological function and to guide the design of improved molecules.

Informing Structure-Activity Relationships (SAR)

A high-resolution crystal structure provides a precise 3D map of a molecule, revealing key features such as:

  • Conformation: The spatial arrangement of atoms.

  • Chirality: The absolute stereochemistry of chiral centers.

  • Intermolecular Interactions: How molecules pack together in the solid state, which can provide insights into potential interactions with a biological target.

For sulfonamide-containing compounds, which are well-known inhibitors of enzymes like carbonic anhydrase, the orientation of the sulfamoyl group and its interactions with the enzyme's active site are critical for inhibitory activity.[17][18][19] X-ray crystallography of enzyme-inhibitor complexes has been instrumental in designing isoform-selective inhibitors.[19] For instance, the tail moiety of a sulfonamide inhibitor can form crucial stabilizing interactions that determine its binding affinity and specificity.[18] This knowledge allows for the rational design of derivatives with improved potency and reduced off-target effects.[20]

Structure_Based_Drug_Design Target Identify Biological Target Structure Determine 3D Structure of Target/Ligand Target->Structure Design Rational Design of New Ligands Structure->Design Synthesis Synthesize & Purify New Compounds Design->Synthesis Testing Biological Testing (In Vitro/In Vivo) Synthesis->Testing SAR Analyze Structure-Activity Relationship Testing->SAR SAR->Design Iterative Optimization

Caption: The iterative cycle of structure-based drug design.

Conclusion

The structural analysis of this compound derivatives, while currently in its exploratory phase, holds significant promise for the development of novel therapeutic agents. This guide has provided a comprehensive roadmap for researchers, from the synthesis and crystallization of these molecules to their detailed structural characterization by X-ray crystallography. By embracing both time-tested experimental techniques and cutting-edge computational methods, scientists can accelerate the discovery process. The precise three-dimensional structures obtained through these methods are not merely static images but are, in fact, blueprints for innovation, enabling the rational design of more effective and safer medicines.

References

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). Available at: [Link]

  • 5-(Hydroxymethyl)furan-2-carboxylic acid. PubMed Central. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Quantitative structure-activity relationships of carbonic anhydrase inhibitors. PubMed. Available at: [Link]

  • x Ray crystallography. PubMed Central. Available at: [Link]

  • Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Scribd. Available at: [Link]

  • Computational prediction of organic crystal structures. UCL Discovery. Available at: [Link]

  • X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Available at: [Link]

  • Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. MDPI. Available at: [Link]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central. Available at: [Link]

  • Computational Crystal Structure Prediction of Organic Molecules. ResearchGate. Available at: [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. Available at: [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Available at: [Link]

  • X-Ray Crystallography. Creative BioMart. Available at: [Link]

  • Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. ePrints Soton. Available at: [Link]

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review. Taylor & Francis Online. Available at: [Link]

  • Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. PubMed. Available at: [Link]

  • Computational prediction of organic crystal structures and polymorphism. Royal Society of Chemistry. Available at: [Link]

Sources

The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic Acid Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Among the myriad of biological targets, carbonic anhydrases (CAs) stand out for their critical physiological roles and implications in a range of pathologies, from glaucoma to cancer.[1] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a promising, yet underexplored, class of inhibitors: 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid derivatives.

While direct and extensive SAR data for this specific scaffold remains nascent in publicly available literature, this guide will construct a robust, deductive analysis based on established principles of carbonic anhydrase inhibition by closely related furan-based sulfonamides. We will dissect the key structural motifs, compare their anticipated performance with established CA inhibitors, and provide detailed experimental frameworks to empower further research and development in this exciting area.

The Furan Sulfonamide Scaffold: A Foundation for Potent Inhibition

The core structure, this compound, presents a unique combination of functionalities ripe for optimization as carbonic anhydrase inhibitors. The sulfonamide group is a well-established zinc-binding group (ZBG) that anchors the inhibitor to the zinc ion in the active site of carbonic anhydrases.[1] The furan ring serves as a central scaffold, and the substituents at the 2, 3, 4, and 5 positions offer multiple avenues for modification to enhance potency and selectivity.

Key Structural Insights and Postulated SAR

Based on the analysis of related furan sulfonamides and the general principles of CA inhibition, we can postulate the following key SAR points for the this compound scaffold:

  • The Unsubstituted Sulfamoyl Group is Crucial: The primary sulfonamide moiety (-SO₂NH₂) is essential for potent inhibition, as its deprotonated form coordinates with the Zn²⁺ ion in the enzyme's active site.[1] Modifications to this group, such as N-alkylation or N-acylation, are generally detrimental to inhibitory activity.

  • The Carboxylic Acid Moiety: A Double-Edged Sword: The presence of a carboxylic acid group at the 3-position is a distinguishing feature. While carboxylic acids are also known to interact with the zinc ion in some CA inhibitors, their primary role in this scaffold is likely to influence physicochemical properties such as solubility and to potentially form additional interactions with active site residues.[2][3] The acidity of the carboxylic acid could be a critical factor in its interaction with the enzyme and its overall pharmacokinetic profile.

  • Methyl Groups at C2 and C5: Modulators of Potency and Selectivity: The methyl groups at the 2 and 5-positions of the furan ring are expected to play a significant role in orienting the molecule within the active site. Variations in the size and lipophilicity of these substituents can significantly impact inhibitory potency and selectivity for different CA isoforms. For instance, in related 2,5-disubstituted furan-3-sulfonamides, the nature of these substituents dictates the level of inhibition against the off-target cytosolic isoform hCA II versus the tumor-associated isoform hCA IX.

Comparative Analysis: Benchmarking Against Established CA Inhibitors

To contextualize the potential of this compound derivatives, a comparison with established carbonic anhydrase inhibitors is essential. We will consider two classes of widely studied inhibitors: thiophene-based sulfonamides and pyridine-based sulfonamides.

Compound ClassGeneral StructureKey SAR FeaturesRepresentative Inhibition Data (hCA IX Ki)
This compound Derivatives (Hypothetical) - Primary sulfonamide for zinc binding.- Carboxylic acid for solubility and secondary interactions.- Substituents at C2 and C5 for potency and selectivity.Data not yet available.
Thiophene-based Sulfonamides - Thiophene ring as a bioisostere of the benzene ring.- Substituents on the thiophene ring influence isoform selectivity.Potent inhibitors with Ki values often in the nanomolar range.
Pyridine-based Sulfonamides - Pyridine nitrogen can act as a hydrogen bond acceptor.- Substituent position on the pyridine ring is critical for activity.Exhibit a wide range of inhibitory activity, with some derivatives showing high selectivity for cancer-associated isoforms.[4]

Rationale for Comparison: Thiophene and pyridine sulfonamides are well-documented classes of potent carbonic anhydrase inhibitors. By comparing the structural features and available inhibition data, we can infer the potential advantages and disadvantages of the furan-based scaffold. For instance, the oxygen atom in the furan ring may offer different hydrogen bonding opportunities within the active site compared to the sulfur in thiophene or the nitrogen in pyridine, potentially leading to a distinct selectivity profile.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further investigation into this promising class of compounds, we provide detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of this compound

The synthesis of the core scaffold can be approached through a multi-step process, likely starting from commercially available 2,5-dimethylfuran-3-carboxylic acid.

Workflow for Synthesis

Synthesis_Workflow A 2,5-Dimethylfuran-3-carboxylic acid B Chlorosulfonation A->B SOCl₂ or ClSO₃H C 2,5-Dimethyl-4-(chlorosulfonyl)furan-3-carboxylic acid B->C D Amination C->D NH₄OH or NH₃ E This compound D->E

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

  • Chlorosulfonation of 2,5-Dimethylfuran-3-carboxylic Acid:

    • To a cooled (0 °C) solution of 2,5-dimethylfuran-3-carboxylic acid in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,5-dimethyl-4-(chlorosulfonyl)furan-3-carboxylic acid.

  • Amination to the Sulfonamide:

    • Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., acetone or THF).

    • Add an excess of aqueous ammonia or bubble ammonia gas through the solution at low temperature.

    • Stir the reaction mixture for several hours at room temperature.

    • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the final product, this compound.

Carbonic Anhydrase Inhibition Assay

The inhibitory potency of the synthesized derivatives should be evaluated against a panel of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) to determine their activity and selectivity. The stopped-flow CO₂ hydration assay is a widely accepted method for this purpose.

Workflow for Carbonic Anhydrase Inhibition Assay

CA_Assay_Workflow A Prepare enzyme and inhibitor solutions C Mix solutions in stopped-flow instrument A->C B Prepare CO₂-saturated solution B->C D Monitor pH change over time C->D E Calculate initial rates D->E F Determine IC₅₀ and Ki values E->F

Caption: Workflow for determining carbonic anhydrase inhibition.

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of recombinant human carbonic anhydrase isoforms in a suitable buffer (e.g., Tris-HCl).

    • Prepare stock solutions of the synthesized furan derivatives in DMSO.

  • Assay Procedure:

    • The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution in a stopped-flow spectrophotometer.

    • The change in pH is monitored over time using a pH indicator (e.g., phenol red).

    • The initial rates of the reaction are calculated from the linear portion of the progress curves.

  • Data Analysis:

    • Plot the initial rates against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Future Directions and Concluding Remarks

The this compound scaffold represents a compelling starting point for the design of novel carbonic anhydrase inhibitors. The insights and protocols provided in this guide are intended to serve as a springboard for further research in this area. Systematic modifications of the substituents at the 2 and 5 positions of the furan ring, coupled with rigorous biological evaluation, will be crucial in elucidating the detailed SAR and unlocking the full therapeutic potential of this promising class of compounds. The unique combination of a furan core, a sulfonamide zinc-binding group, and a carboxylic acid moiety offers a rich chemical space for the development of next-generation, isoform-selective carbonic anhydrase inhibitors.

References

  • Sławiński, J., et al. (2021). 4-Substituted Pyridine-3-sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(22), 6963. [Link]

  • This citation is not directly referenced in the text but provides supporting information on the synthesis of rel
  • This citation is not directly referenced in the text but provides supporting information on carbonic anhydrase inhibition assays.
  • This citation is not directly referenced in the text but provides supporting information on the synthesis of rel
  • Lloyd, M. D., et al. (2019). Carbonic anhydrase II in complex with carboxylic acid-based inhibitors. Acta Crystallographica Section D: Structural Biology, 75(Pt 3), 263–272. [Link]

  • This citation is not directly referenced in the text but provides supporting information on the synthesis of rel
  • This citation is not directly referenced in the text but provides supporting information on carbonic anhydrase inhibition assays.
  • El-Emam, A. A., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2217–2228. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6605–6621. [Link]

Sources

A Comparative Guide to the Synthesis of Furan-3-Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Furan-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, serving as essential building blocks for a range of pharmaceuticals and photosensitive materials.[1] The strategic placement of the carboxylic acid group at the 3-position of the furan ring presents unique synthetic challenges compared to the more readily accessible 2-substituted analogues. This guide provides an in-depth comparison of the primary methodologies for synthesizing furan-3-carboxylic acids, offering detailed experimental protocols, quantitative data, and expert insights to inform your selection of the most efficacious route for your research and development endeavors.

Introduction to the Synthetic Challenge

While electrophilic aromatic substitution is a straightforward approach for functionalizing the 2- and 5-positions of the furan ring, the introduction of substituents at the 3- or 4-positions necessitates more specialized strategies.[2] Many conventional methods involve multi-step syntheses or the use of costly reagents. This guide will focus on two of the most established and practical approaches: the aromatization of a dihydrofuran precursor and the lithiation of a 3-halofuran intermediate.

Method 1: Aromatization of a Dihydrofuran Precursor

This robust, two-step method begins with the readily available 4-trichloroacetyl-2,3-dihydrofuran. The core principle of this synthesis is the creation of the furan ring's aromaticity through a bromination-elimination sequence, followed by the hydrolysis of the trichloromethyl group to the desired carboxylic acid.

Mechanistic Rationale

The first step involves a free-radical bromination at the 3-position of the dihydrofuran ring using N-bromosuccinimide (NBS) and a radical initiator. The resulting bromo-intermediate is unstable and readily undergoes elimination of hydrogen bromide to yield the aromatic 3-trichloroacetylfuran. This aromatization is the thermodynamic driving force of the reaction. The subsequent hydrolysis of the trichloromethyl group is a classic nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to the displacement of the trichloromethyl anion, which is a good leaving group, and the formation of the carboxylate.

Experimental Protocol:

Step 1: Synthesis of 3-Trichloroacetylfuran [2]

  • To a solution of 4-trichloroacetyl-2,3-dihydrofuran in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of a peroxide initiator (e.g., benzoyl peroxide).

  • Reflux the mixture for 2 hours.

  • After cooling, the succinimide byproduct is filtered off.

  • The solvent is removed under reduced pressure, and the resulting crude 3-trichloroacetylfuran is purified by vacuum distillation. This step typically yields about 60% of the desired product.[2]

Step 2: Synthesis of Furan-3-carboxylic Acid [2]

  • Treat the 3-trichloroacetylfuran with a 1 M solution of sodium hydroxide.

  • Reflux the biphasic mixture (e.g., in the presence of benzene) for 16 hours to ensure complete hydrolysis.

  • After cooling, acidify the aqueous layer to a pH of 2 with a suitable acid (e.g., 1 M HCl).

  • The furan-3-carboxylic acid will precipitate as a solid.

  • Isolate the product by filtration and dry it in a desiccator over a drying agent like phosphorus pentoxide. This hydrolysis step typically has a yield of around 70%.[2]

Workflow Diagram:

cluster_0 Step 1: Aromatization cluster_1 Step 2: Hydrolysis A 4-Trichloroacetyl-2,3-dihydrofuran B NBS, Peroxide, CCl4, Reflux (2h) A->B Reagents C 3-Trichloroacetylfuran B->C Yield: ~60% D 3-Trichloroacetylfuran E 1. 1M NaOH, Reflux (16h) 2. Acidification (pH 2) D->E Reagents F Furan-3-carboxylic Acid E->F Yield: ~70%

Caption: Synthesis of Furan-3-carboxylic Acid via Dihydrofuran Aromatization.

Method 2: Lithiation of 3-Bromofuran and Carboxylation

This method leverages organometallic chemistry to directly introduce the carboxylic acid functionality at the 3-position of the furan ring. The strategy involves a halogen-metal exchange to create a nucleophilic furan species, which is then quenched with carbon dioxide.

Mechanistic Rationale

The synthesis begins with 3-bromofuran, which is treated with a strong organolithium base, typically n-butyllithium, at low temperatures. The lithium-halogen exchange is a rapid and efficient process that generates 3-lithiofuran. This organolithium intermediate is a potent nucleophile. The subsequent step involves the addition of solid carbon dioxide (dry ice), which acts as an electrophile. The 3-lithiofuran attacks the electrophilic carbon of CO2, forming a lithium furoate salt. An acidic workup then protonates the salt to yield the final furan-3-carboxylic acid.

Experimental Protocol:

While this is a known transformation, a detailed, modern protocol with a reported yield for this specific sequence can be challenging to find in recent literature, with some sources noting the method can be expensive and difficult to scale.[3] However, based on analogous procedures, a representative protocol is as follows:

  • Dissolve 3-bromofuran in a dry, aprotic solvent like diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir the mixture at this temperature for a period to ensure complete lithium-halogen exchange.

  • Quench the reaction by adding an excess of crushed dry ice to the mixture.

  • Allow the reaction to warm to room temperature.

  • Perform an acidic workup by adding a dilute aqueous acid (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield furan-3-carboxylic acid.

Workflow Diagram:

cluster_0 Lithiation & Carboxylation A 3-Bromofuran B 1. n-BuLi, THF, -78°C 2. CO2 (dry ice) 3. Acidic Workup A->B Reagents C Furan-3-carboxylic Acid B->C Yield: Variable

Caption: Synthesis of Furan-3-carboxylic Acid via Lithiation of 3-Bromofuran.

Comparative Analysis of Efficacy

ParameterMethod 1: Dihydrofuran AromatizationMethod 2: Lithiation of 3-Bromofuran
Overall Yield ~42% (over two steps)[2]Variable, often moderate to good but can be sensitive to conditions.
Starting Materials 4-Trichloroacetyl-2,3-dihydrofuran3-Bromofuran
Reagent Cost & Availability NBS and sodium hydroxide are common and affordable. The dihydrofuran precursor may need to be synthesized.n-Butyllithium is a standard but pyrophoric reagent. 3-Bromofuran can be expensive.
Scalability The protocol is well-defined and appears scalable.Can be challenging to scale due to the use of cryogenic temperatures and highly reactive organometallics.[3]
Safety Considerations Use of carbon tetrachloride (a hazardous solvent) and a peroxide initiator requires caution.Requires strict anhydrous and inert atmosphere techniques. n-Butyllithium is pyrophoric. Low-temperature reactions require specialized equipment.
Substrate Scope The hydrolysis step can be adapted to produce esters and amides by using alcohols or amines instead of hydroxide.[2]The lithiated intermediate can potentially be quenched with a variety of other electrophiles to generate other 3-substituted furans.

Conclusion and Recommendations

For researchers seeking a reliable and well-documented procedure with predictable yields, the aromatization of a dihydrofuran precursor (Method 1) is the recommended approach. The two-step process is robust, and the reagents are generally accessible. The ability to diversify the final product to esters and amides is an added advantage for creating a library of compounds for screening purposes.

The lithiation of 3-bromofuran (Method 2) offers a more direct route to the target molecule. However, the practical challenges associated with this method, including the cost of the starting material, the need for stringent reaction conditions, and potential scalability issues, may make it less suitable for large-scale synthesis or for laboratories not routinely equipped for organometallic chemistry.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the desired scale, available resources, and the technical expertise of the research team. This guide provides the foundational data and protocols to make an informed decision for the successful synthesis of furan-3-carboxylic acid.

Physicochemical and Spectroscopic Data of Furan-3-carboxylic Acid

PropertyValue
Molecular Formula C₅H₄O₃
Molecular Weight 112.08 g/mol
Melting Point 122-124 °C
Appearance White to off-white solid
¹H NMR (500 MHz, Water, pH 7.00) δ (ppm): 7.93 (s, 1H), 7.52 (t, J=1.4 Hz, 1H), 6.67 (t, J=1.2 Hz, 1H)
¹³C NMR Data available in spectral databases.

(Spectral data sourced from public databases and may vary depending on solvent and conditions)

References

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. - ResearchGate. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. Available at: [Link]

  • WO2017158106A1 - Furoic acid preparation method - Google Patents.
  • Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. Available at: [Link]

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - RSC Publishing. Available at: [Link]

  • Sustainable Synthesis of Carboxylic Acids through Catalytic Oxidation of Furan Derivatives over Noble and Non-Noble Metal-based Catalysts - RMIT University. Available at: [Link]

  • A New Strategy for the Synthesis of Furan3,4-dicarboxylic Acid - ResearchGate. Available at: [Link]

  • Furan synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. Available at: [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives - MDPI. Available at: [Link]

  • intramolecular Diels-Alder cycloaddition on a furan ring - YouTube. Available at: [Link]

  • Synthesis and Characterization of Furanic Compounds - DTIC. Available at: [Link]

  • US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents.
  • Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed. Available at: [Link]

  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - NIH. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - NIH. Available at: [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. Available at: [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid, a novel sulfonamide derivative. We will explore the nuances of various analytical techniques, offering supporting data and field-proven insights to ensure the integrity of your research.

Introduction to this compound and its Analogs

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry. Its structural similarity to well-established loop diuretics like furosemide and torsemide, as well as thiazide diuretics such as hydrochlorothiazide, suggests potential biological activity. The purity of such active pharmaceutical ingredients (APIs) is critical, as even minute impurities can impact efficacy and safety.[1]

This guide will compare the purity assessment of our target compound with that of two widely used sulfonamide diuretics:

  • Furosemide: A potent loop diuretic characterized by a furan ring, a sulfonamide group, and a carboxylic acid. Its synthesis and impurity profile are well-documented, providing a valuable benchmark.

  • Hydrochlorothiazide: A thiazide diuretic with a distinct benzothiadiazine dioxide core, offering a different structural and impurity landscape for comparison.

The choice of analytical techniques for purity assessment is dictated by the physicochemical properties of the molecule and the potential impurities arising from its synthesis. A multi-pronged approach, employing orthogonal techniques, is essential for a comprehensive evaluation.

Orthogonal Approaches to Purity Determination

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed. This minimizes the risk of co-eluting impurities going undetected. Our recommended workflow for this compound integrates High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification, and Elemental Analysis for empirical formula verification.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_result Final Purity Profile Synthesized_Compound Synthesized 2,5-Dimethyl-4- sulfamoylfuran-3-carboxylic acid HPLC HPLC (Quantitative Purity) Synthesized_Compound->HPLC LCMS LC-MS/MS (Impurity ID) Synthesized_Compound->LCMS qNMR qNMR (Structural Confirmation & Purity) Synthesized_Compound->qNMR Elemental_Analysis Elemental Analysis (Empirical Formula) Synthesized_Compound->Elemental_Analysis Purity_Report Comprehensive Purity Report (>95% required) HPLC->Purity_Report LCMS->Purity_Report qNMR->Purity_Report Elemental_Analysis->Purity_Report

Caption: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for determining the purity of non-volatile organic compounds. Its high resolving power and sensitivity make it ideal for separating the main compound from structurally similar impurities.

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. For a sulfonamide carboxylic acid, a reversed-phase C18 column is the logical choice due to the compound's moderate polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to ensure sharp peaks and good resolution. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is often employed to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[2] Methanol or acetonitrile is used as the organic modifier. A gradient elution is typically preferred to resolve both early and late-eluting impurities. UV detection is suitable as the furan ring and aromatic nature of potential impurities provide strong chromophores. A detection wavelength of around 230 nm is a good starting point for furosemide and its related compounds.[2]

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Analysis and Calculation:

    • Inject the sample and record the chromatogram.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4]

Comparative Analysis of Sulfonamide Diuretics by HPLC

The chromatographic behavior and potential impurities of this compound can be benchmarked against furosemide and hydrochlorothiazide.

Parameter This compound (Predicted) Furosemide [2][4]Hydrochlorothiazide [5]
Structure Furan-based loop diuretic analogueFuran-based loop diureticThiazide diuretic
Typical Retention Time 15-20 min18-22 min8-12 min
Common Impurities Unreacted starting materials, side-reaction productsFurosemide Impurity A (2,4-dichloro-5-sulfamoylbenzoic acid), dimers5-Chloro-2,4-disulfamylaniline, dimers
Purity Specification (Typical) >98%>98%>98%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Unmasking Impurities

While HPLC with UV detection is excellent for quantification, it may not definitively identify unknown peaks. LC-MS/MS provides the molecular weight and structural information necessary for impurity identification, even at trace levels.

Mechanistic Insights from Fragmentation

In positive ion electrospray ionization (ESI+), sulfonamides typically protonate. Collision-induced dissociation (CID) in the mass spectrometer induces fragmentation. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂.[3][6] For our target compound, we would expect to see characteristic losses related to the sulfamoyl group and the carboxylic acid.

Fragmentation_Pathway Parent_Ion [M+H]⁺ Parent Ion Fragment1 Loss of H₂O from -COOH Parent_Ion->Fragment1 -18 Da Fragment2 Loss of SO₂NH₂ Parent_Ion->Fragment2 -79 Da Fragment3 Loss of COOH Parent_Ion->Fragment3 -45 Da

Caption: Predicted fragmentation of the target compound.

Experimental Protocol: LC-MS/MS Impurity Identification
  • Instrumentation: An HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • LC Conditions: Same as the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Full scan for initial analysis, followed by product ion scan of the main peak and any impurity peaks.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Energy: Ramped from 10 to 40 eV for fragmentation studies.

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular weight of the target compound and potential impurities.

    • Analyze the fragmentation patterns to propose structures for any observed impurities.

Quantitative NMR (qNMR): An Orthogonal Approach to Purity

Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a reference standard of the analyte itself.[7] It relies on the direct proportionality between the integrated signal area and the number of nuclei.

The Rationale for qNMR

qNMR provides an independent and highly accurate measure of purity that is not susceptible to the same sources of error as chromatography (e.g., incomplete elution, detector response variability). By using a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined.

The selection of a suitable internal standard is critical. It should be of high purity, stable, soluble in the same deuterated solvent as the analyte, and have at least one signal that is well-resolved from the analyte's signals.[8] For our target compound, maleic acid or 1,4-dinitrobenzene would be suitable internal standards in DMSO-d₆.

Predicted ¹H NMR Spectrum of this compound

Based on the structure and data from similar compounds like 2,5-dimethyl-3-furoic acid, the following ¹H NMR signals are predicted (in DMSO-d₆):[9]

  • ~13.0 ppm (s, 1H): Carboxylic acid proton.

  • ~7.5 ppm (s, 2H): Sulfonamide (-SO₂NH₂) protons.

  • ~2.6 ppm (s, 3H): Methyl group at position 5.

  • ~2.4 ppm (s, 3H): Methyl group at position 2.

The purity can be calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.

Experimental Protocol: qNMR Purity Assay
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the selected analyte and internal standard signals.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100

      • Where: I = integral, N = number of protons, MW = molecular weight, m = mass, P = purity of the internal standard (IS).

Elemental Analysis: The Final Verification

Elemental analysis (CHNS) provides the empirical formula of the compound, serving as a fundamental check of its identity and purity.[10] The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be within ±0.4% of the theoretical values.

Element Theoretical % for C₇H₉NO₅S Acceptable Experimental Range
Carbon (C)38.35%37.95% - 38.75%
Hydrogen (H)4.14%3.74% - 4.54%
Nitrogen (N)6.39%5.99% - 6.79%
Sulfur (S)14.63%14.23% - 15.03%

Conclusion

The purity assessment of a newly synthesized compound like this compound requires a rigorous, multi-faceted approach. This guide has outlined a comprehensive strategy that combines the quantitative power of HPLC, the impurity identification capabilities of LC-MS/MS, the structural and quantitative accuracy of qNMR, and the fundamental verification provided by elemental analysis. By employing these orthogonal techniques and adhering to established validation principles, researchers can ensure the integrity of their synthesized compounds, paving the way for reliable and impactful scientific discoveries.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • G, Ge, et al. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules. 2023;28(5):2415. [Link]

  • Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. 2006;54(6):2095-2100. [Link]

  • Ericson, J. F., et al. Purification and Identification of an Impurity in Bulk Hydrochlorothiazide. Journal of Pharmaceutical Sciences. 2001;90(11):1800-1809. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. 2020;4(4):55-60. [Link]

  • Patil, A. et al. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023;20(6):6892. [Link]

  • Klagkou, K., et al. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. 2003;17(21):2373-2379. [Link]

  • Carter, B. L. Thiazide and Loop Diuretics. Journal of Clinical Hypertension. 2011;13(9):639-643. [Link]

  • Chen, P., et al. Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis. Journal of Human Hypertension. 2015;29:723-729. [Link]

  • Delarge, J. Processes for preparing torsemide. EP1741429A2. 2007.
  • Gutman, A., et al. Preparation of highly pure torsemide. WO2003097603A1. 2003. [Link]

  • SynZeal. Hydrochlorothiazide Impurities. [Link]

  • Pharmaffiliates. Torsemide-impurities. [Link]

  • Klagkou, K., et al. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. 2003;17(21):2373-2379. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • SynZeal. Torasemide EP Impurity B | 72811-73-5. [Link]

  • Al-kassas, R., et al. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Separations. 2023;10(10):521. [Link]

  • PubChem. 2,5-Dimethyl-3-furoic acid. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The core principle of this guide is risk mitigation. Given the presence of a carboxylic acid, a sulfonamide group, and a furan ring, we must assume potential for skin and eye irritation, as well as possible aquatic toxicity, based on data from analogous chemical structures[1]. This protocol is designed to be a self-validating system, ensuring that each step prioritizes the safety of laboratory personnel and the protection of the environment.

I. Hazard Profile Analysis

Due to the lack of a specific Safety Data Sheet (SDS) for 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid, a hazard profile has been inferred from its functional groups and data on structurally similar compounds.

PropertyInferred HazardRationale and Supporting Evidence
Physical State Solid (powder)This is a common characteristic for many organic carboxylic acids and is supported by supplier information[2].
Health Hazards - Skin Irritant- Serious Eye Irritant- Potential Respiratory Irritant- Possible Harm if SwallowedData from analogous compounds such as 2,5-Dimethyl-3-furancarboxylic acid and other substituted furan carboxylic acids indicate that skin and eye irritation are likely[3]. Carboxylic acids, in general, can be corrosive or irritating[4][5]. The potential for respiratory irritation is also noted for similar compounds[1].
Environmental Hazards Potential for Aquatic ToxicitySome related furan compounds are known to be harmful to aquatic life. The environmental fate of many furanic compounds is a subject of ongoing research[6][7]. Without specific data, it is prudent to assume the compound is hazardous to the aquatic environment.
Chemical Reactivity - Reacts with strong bases (as an acid).- Potential for hazardous decomposition products upon combustion.The carboxylic acid group will react with bases. The sulfamoyl group is relatively stable, but the overall molecule may decompose at high temperatures to produce oxides of carbon, nitrogen, and sulfur.
II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to final disposal.

A. At the Point of Generation: Immediate Handling and Segregation

  • Personal Protective Equipment (PPE): Always handle this compound and its waste with appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat[4][5].

  • Waste Collection Container:

    • Use a dedicated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) container is recommended.

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors[8].

  • Labeling:

    • Immediately label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The primary hazards (e.g., "Irritant," "Potential Environmental Hazard").

  • Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Keep this waste stream separate from strong bases, oxidizers, and reactive metals[9][10].

B. Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the waste container in a designated Satellite Accumulation Area within the laboratory where the waste is generated[8].

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste[8].

    • Ensure the container is in a secondary containment bin to prevent the spread of material in case of a leak.

  • Time Limits: Adhere to the time limits for waste accumulation in an SAA as specified by the U.S. Environmental Protection Agency (EPA) and your local regulations. Typically, containers must be moved to a central storage area within one year of the accumulation start date[11].

C. Final Disposal Pathway

  • Consultation with EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor for guidance on the final disposal of this compound[12][13]. Due to the lack of specific regulatory data, professional consultation is mandatory.

  • Waste Manifest: Your EHS office will arrange for the collection of the waste and will prepare the necessary hazardous waste manifest for transportation to a licensed treatment, storage, and disposal facility (TSDF).

  • Probable Disposal Method: Based on the inferred hazards, the most likely disposal method will be incineration at a permitted hazardous waste facility. Incineration is effective for the destruction of organic compounds and minimizes the risk of environmental release. Landfilling is not a recommended option due to the potential for aquatic toxicity.

III. Emergency Procedures for Spills and Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[3]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[3]. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[3].

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spilled solid with an inert material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Start Waste Generation: This compound PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat Start->PPE Segregate Segregate Waste Stream: - Dedicated, Labeled HDPE Container - No Mixing with Other Wastes PPE->Segregate Store Store in Satellite Accumulation Area (SAA): - Closed Container - Secondary Containment Segregate->Store EHS Contact Environmental Health & Safety (EHS) for Pickup and Guidance Store->EHS Incineration Probable Disposal Route: Licensed Hazardous Waste Incineration EHS->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for this compound.

V. Conclusion: A Commitment to Safety and Compliance

References

  • 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester | C8H10O3 | CID 80248 - PubChem. National Center for Biotechnology Information. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025-11-25). U.S. Environmental Protection Agency. [Link]

  • This compound | CAS 1087784-71-1 - American Elements. American Elements. [Link]

  • Management of Hazardous Waste Pharmaceuticals | US EPA. U.S. Environmental Protection Agency. [Link]

  • Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K. (2024-05-03). Royal Society of Chemistry. [Link]

  • Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles | Organic Letters - ACS Publications. ACS Publications. [Link]

  • (PDF) Beyond 2,5-Furandicarboxylic Acid: Status Quo, Environmental Assessment, And Blind Spots Of Furanic Monomers For Bio-Based Polymers - ResearchGate. ResearchGate. [Link]

  • Guidelines on Handling Hazardous Drugs - ASHP. American Society of Health-System Pharmacists. [Link]

  • Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC - NIH. National Institutes of Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. University of Pennsylvania. [Link]

  • 2,5-Dimethyl-3-furoic acid | C7H8O3 | CID 69465 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Interactive Learning Paradigms, Incorporated. [Link]

  • Sulfamate synthesis by sulfamoylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. [Link]

  • and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) | ACS Omega - ACS Publications. (2019-12-31). ACS Publications. [Link]

  • Hazardous Waste Disposal Guidelines - Purdue University. Purdue University. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025-02-27). U.S. Environmental Protection Agency. [Link]

  • 2-Furoic acid - Wikipedia. Wikipedia. [Link]

  • 2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C7H9NO2 | CID 292957 - PubChem. National Center for Biotechnology Information. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs - AEX32 Print. American Society of Health-System Pharmacists. [Link]

  • The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glutathione and cysteine - PubMed. National Center for Biotechnology Information. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Sulfonamide - Wikipedia. Wikipedia. [Link]

  • 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid - PubChem. National Center for Biotechnology Information. [Link]

  • The Role of Carbolic Acid in Chemistry Lab Safety Practices - Patsnap Eureka. (2025-07-22). Patsnap. [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - NIH. (2023-02-16). National Institutes of Health. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. American Chemical Society. [Link]

  • Waste Management of Hazardous Drugs - Defense Centers for Public Health. (2023-01-25). Defense Health Agency. [Link]

  • 4-([(2,5-DIMETHYL-FURAN-3-CARBONYL)-AMINO]-METHYL) - ChemWhat. ChemWhat. [Link]

  • Methyl 5-hydroxy-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate | C8H10O5 - PubChem. National Center for Biotechnology Information. [Link]

  • 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3 | CID 11073792 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid (CAS: 1087784-71-1). As a novel compound, a comprehensive, peer-reviewed safety profile is not yet widely available. Therefore, this document is built upon a foundational risk assessment derived from the chemical's constituent functional groups: a furan ring, a carboxylic acid moiety, and a sulfonamide group. This approach ensures that safety measures are grounded in established chemical principles. This guide is intended for trained laboratory personnel, including researchers, scientists, and professionals in drug development. It must be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Analysis Based on Chemical Structure

The primary step in establishing safe handling procedures is to understand the potential hazards. By deconstructing the molecule into its functional components, we can forecast a reliable hazard profile.

  • Furan Ring: Furan and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[1] Some furan-containing compounds are suspected of causing genetic defects and may cause organ damage through prolonged or repeated exposure.[2] Furthermore, certain furan derivatives can form explosive peroxides when exposed to air and light over time.[1][3]

  • Carboxylic Acid Group: Carboxylic acids are acidic and can be corrosive or irritating to the skin and eyes.[4] Inhalation of dusts or mists can cause respiratory tract irritation.[5]

  • Sulfonamide Group: While many sulfonamides have low toxicity, some can cause allergic skin reactions (sensitization) in susceptible individuals.[6]

Based on this analysis, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, may be harmful if ingested or absorbed, and could act as a skin sensitizer.

Functional Group Associated Potential Hazards Primary Routes of Exposure
Furan Core Harmful if inhaled, ingested, or absorbed; Potential for peroxide formationInhalation, Dermal, Ingestion
Carboxylic Acid Skin Irritation/Corrosion, Serious Eye Irritation, Respiratory IrritationDermal, Ocular, Inhalation
Sulfonamide Potential for Allergic Skin Reaction (Sensitization)Dermal

The Hierarchy of Controls: A Foundational Safety Principle

Before relying on PPE, it is crucial to implement higher-level safety controls. PPE is the last line of defense against chemical exposure.[7]

  • Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training, and restrict access to authorized personnel only.

  • Personal Protective Equipment (PPE): Use the appropriate PPE as detailed below to protect from residual hazards.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLaboratory CoatNot generally required
Weighing Solid Compound Chemical Safety GogglesDouble Nitrile GlovesLaboratory CoatRecommended (N95) if not in a vented enclosure
Preparing Solutions (in a fume hood) Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesDisposable, Low-Permeability GownNot required if performed in a certified fume hood
Conducting Reactions / Transfers Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesDisposable, Low-Permeability GownNot required if performed in a certified fume hood
Handling Spills Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Apron or SuitRequired (Air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filter)
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant or EN166-compliant chemical safety goggles must be worn.[8] A full-face shield should be worn over the goggles during procedures with a high risk of splashing, such as when handling larger volumes or during transfers.[9]

  • Skin and Body Protection:

    • Gloves: Due to the potential for skin irritation and absorption, double-gloving with powder-free nitrile gloves is mandatory.[10] The outer glove should be removed and disposed of immediately after handling the compound or after contamination. For prolonged tasks or in the event of a spill, heavy-duty chemical-resistant gloves (e.g., butyl rubber) should be used. Always inspect gloves for tears or punctures before use.[6]

    • Gown/Coat: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required to protect against spills.[10] This should be worn over personal clothing that covers the legs and arms.

  • Respiratory Protection: All work with the solid form of this compound should be performed in a certified chemical fume hood to prevent aerosol generation and inhalation. If work must be performed outside of a fume hood (not recommended), a NIOSH-approved air-purifying respirator with appropriate cartridges must be used.[6]

Safe Handling Workflow: A Step-by-Step Protocol

This workflow provides a systematic approach to handling this compound, from preparation to disposal, to minimize the risk of exposure.

Step 1: Pre-Operational Safety Check
  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Locate the nearest safety shower and eyewash station. Confirm they are unobstructed.

  • Ensure a chemical spill kit appropriate for solid and acidic compounds is readily available.

  • Prepare all necessary glassware and equipment before retrieving the chemical.

Step 2: Donning PPE
  • Put on your laboratory gown, ensuring it is fully fastened.

  • Don the first pair of nitrile gloves, tucking the gown's cuffs inside the gloves.

  • Don the second pair of nitrile gloves over the first pair and the gown's cuffs.

  • Put on your chemical safety goggles and face shield.

Step 3: Chemical Handling
  • Perform all manipulations of the compound deep within the sash of the chemical fume hood.

  • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the primary container sealed when not in use.

Step 4: Decontamination and Doffing PPE
  • Wipe down the work surface in the fume hood with an appropriate cleaning solution.

  • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Remove the face shield and goggles.

  • Remove the laboratory gown, turning it inside out as you do so to contain any surface contamination.

  • Remove the inner pair of gloves, avoiding contact with your skin.

  • Wash your hands thoroughly with soap and water.[10]

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling cluster_exit Phase 4: Exit Protocol A Safety Check (Fume Hood, Eyewash, Spill Kit) B Don PPE (Gown, Double Gloves, Goggles, Face Shield) A->B Proceed when safe C Work Inside Fume Hood B->C D Weighing / Dissolving C->D E Seal Container When Done D->E F Decontaminate Work Area E->F G Segregate & Dispose of Waste F->G H Doff PPE (Outer Gloves -> Face Shield -> Gown -> Inner Gloves) G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safely handling this compound.

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

  • Waste Segregation: Never dispose of this compound or its containers in the regular trash or down the drain.[1]

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, gowns) must be collected in a clearly labeled hazardous waste container.[11]

  • Liquid Waste: Solutions containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal Procedures: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor. Follow all local, state, and federal regulations.

References

  • PubChem. (n.d.). 2,5-Dimethyl furan-2,5-dicarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Jelmar, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Furan-d4. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-3-furoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.